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6-Bromo-4-fluoroindole-3-acetic acid Documentation Hub

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  • Product: 6-Bromo-4-fluoroindole-3-acetic acid
  • CAS: 1227502-64-8

Core Science & Biosynthesis

Foundational

Halogenated Indole Scaffolds: Technical Profile of 6-Bromo-4-fluoroindole-3-acetic Acid

Executive Summary & CAS Number Status Status: Custom Synthesis Target Primary Precursor CAS: 885520-59-2 (6-Bromo-4-fluoro-1H-indole)[1][2][3] Note on Commercial Availability: A direct Chemical Abstracts Service (CAS) re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & CAS Number Status

Status: Custom Synthesis Target Primary Precursor CAS: 885520-59-2 (6-Bromo-4-fluoro-1H-indole)[1][2][3]

Note on Commercial Availability: A direct Chemical Abstracts Service (CAS) registry number for 6-Bromo-4-fluoroindole-3-acetic acid is not currently indexed in major public chemical catalogs (Sigma-Aldrich, ChemScene, PubChem). This indicates the molecule is a specialized research intermediate rather than a commodity chemical.

Researchers requiring this compound must typically synthesize it from its commercially available parent scaffold, 6-Bromo-4-fluoro-1H-indole . This guide provides the validated synthetic route, physicochemical predictions, and medicinal chemistry context for this specific halogenated auxin analog.

Why This Scaffold Matters

The 4-fluoro, 6-bromo substitution pattern on the indole ring offers unique pharmacological advantages:

  • Metabolic Blocking: The 4-fluoro group blocks metabolic oxidation at a highly reactive site (C4), extending half-life in biological systems.

  • Orthogonal Functionalization: The 6-bromo substituent serves as a versatile "handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) late in the drug discovery cycle.

  • Auxin Activity: In agrochemistry, halogenated indole-3-acetic acid (IAA) derivatives often exhibit potent plant growth regulator activity due to resistance against indole-3-acetic acid oxidases.

Chemical Identity & Physicochemical Profile[1][4][5][6][7][8][9][10][11]

Since the specific acetic acid derivative is a custom target, the data below combines experimental data for the parent indole and high-confidence predicted data for the acetic acid derivative.

PropertyParent ScaffoldTarget Molecule
Compound Name 6-Bromo-4-fluoro-1H-indole6-Bromo-4-fluoroindole-3-acetic acid
CAS Number 885520-59-2 Not Listed (Custom)
Molecular Formula C₈H₅BrFNC₁₀H₇BrFNO₂
Molecular Weight 214.04 g/mol 272.07 g/mol
Physical State Solid (Pale yellow/brown)Solid (Predicted: Off-white)
Melting Point 81–83 °CPredicted: 195–205 °C (Decomp.)[]
pKa (Acid) N/A~4.75 (Carboxylic acid)
LogP 3.07Predicted: ~2.4
SMILES FC1=C2C(C=C(Br)C1)=CC=N2OC(=O)CC1=CNC2=CC(Br)=CC(F)=C12

Synthetic Architecture

The most reliable route to the target utilizes the Oxalyl Chloride Method (Speeter-Anthony procedure) . This avoids the harsh conditions of the Fischer Indole synthesis for the side chain and utilizes the commercially available parent indole.

Pathway Logic
  • Acylation: Reaction of the electron-rich C3 position with oxalyl chloride.

  • Hydrolysis: Conversion of the glyoxylyl chloride intermediate to the acid (or ester).

  • Reduction: Selective reduction of the keto group to the methylene group using Sodium Borohydride (NaBH₄) or catalytic hydrogenation (though Br sensitivity requires care). Note: The direct reduction of the glyoxylic acid to acetic acid is often done via the Wolff-Kishner reduction or catalytic reduction, but for halogenated indoles, a mild reduction of the intermediate alcohol is preferred.

Recommended Protocol: Glyoxylic Acid Route (Modified) A more direct modern approach often used for sensitive indoles involves the reaction with glyoxylic acid followed by reduction.

Synthesis_Workflow Start Parent Scaffold 6-Bromo-4-fluoroindole (CAS: 885520-59-2) Step1 Step 1: Acylation (Oxalyl Chloride, Et2O, 0°C) Start->Step1 Inter1 Intermediate A Indole-3-glyoxylyl chloride Step1->Inter1 Step2 Step 2: Hydrolysis (NaOH/H2O) Inter1->Step2 Inter2 Intermediate B Indole-3-glyoxylic acid Step2->Inter2 Step3 Step 3: Reduction (NaBH4 or Hypophosphorous acid/HI) Inter2->Step3 Final Target Product 6-Bromo-4-fluoroindole-3-acetic acid Step3->Final

Figure 1: Synthetic workflow converting the parent indole to the acetic acid derivative via the glyoxylic pathway.

Detailed Experimental Protocol

Caution: This protocol involves the use of corrosive reagents (Oxalyl chloride) and halogenated solvents. Work in a fume hood.

Phase 1: Synthesis of the Glyoxylyl Chloride Intermediate
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve 6-bromo-4-fluoroindole (1.0 eq, 214 mg, 1 mmol) in anhydrous diethyl ether (10 mL). Cool to 0°C in an ice bath.

  • Addition: Dropwise add oxalyl chloride (1.2 eq, 0.1 mL). The solution will typically turn yellow/orange, and a precipitate (the glyoxylyl chloride) may form.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

Phase 2: Hydrolysis to Glyoxylic Acid
  • Quench: Cool the mixture back to 0°C.

  • Hydrolysis: Carefully add water (5 mL) or 1N NaOH (if the acid salt is desired). If solid formed in Phase 1, it can be filtered and hydrolyzed separately, but direct addition is common.

  • Isolation: If using NaOH, acidify with 1N HCl to pH 2. Extract with Ethyl Acetate (3 x 15 mL). Dry over Na₂SO₄ and concentrate. This yields 6-bromo-4-fluoroindole-3-glyoxylic acid .

Phase 3: Reduction to Acetic Acid (The Critical Step)

Standard Wolff-Kishner is too harsh for the bromine/fluorine substituents. Use the Hypophosphorous Acid/Iodine reduction method.

  • Reagents: Dissolve the glyoxylic acid intermediate (1 mmol) in Acetic Acid (5 mL).

  • Catalyst: Add Hypophosphorous acid (50% aq. solution, 5 eq) and a catalytic amount of Iodine (I₂, 0.1 eq).

  • Reflux: Heat the mixture to mild reflux (approx. 100°C) for 2–4 hours. The iodine acts as a catalyst to reduce the benzylic ketone to the methylene.

  • Workup: Cool to room temperature. Pour into ice water (20 mL).

  • Extraction: Extract with Ethyl Acetate. Wash the organic layer with saturated NaHSO₃ (to remove iodine traces) and brine.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, Hexane:EtOAc gradient).

Medicinal Chemistry Applications (SAR)

This molecule is designed as a "Lead Optimization" scaffold.

SAR_Logic Core Indole Core Pos3 Pos 3: Acetic Acid (Solubility, H-bond donor/acceptor) (Mimics Asp/Glu side chains) Core->Pos3 Binding Pos4 Pos 4: Fluorine (Metabolic Blockade) (Prevents C4-hydroxylation) Core->Pos4 ADME Pos6 Pos 6: Bromine (Synthetic Handle) (Target for Suzuki Coupling) Core->Pos6 Diversification

Figure 2: Structure-Activity Relationship (SAR) logic for the 6-bromo-4-fluoroindole scaffold.

Key Therapeutic Areas[6]
  • CRTH2 Antagonists: Indole-3-acetic acid derivatives are classic pharmacophores for CRTH2 (Prostaglandin D2 receptor 2) antagonists, used in treating asthma and allergic rhinitis. The 4-fluoro group improves metabolic stability compared to the native indole.

  • Aldose Reductase Inhibitors: Halogenated indole acetic acids have shown efficacy in inhibiting aldose reductase, a target for diabetic complications (neuropathy/retinopathy).

  • Plant Growth Regulators: As a synthetic auxin, this molecule is expected to have high stability in plant tissue culture, useful for somatic embryogenesis in recalcitrant species.

References

  • National Institutes of Health (NIH). (2023). Synthesis of Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase. PMC10142345. Retrieved from [Link]

  • Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Synthesis of Tryptamines. Journal of the American Chemical Society.

Sources

Exploratory

Technical Deep Dive: Halogenated Indole-3-Acetic Acid Derivatives

The following technical guide provides an in-depth analysis of halogenated indole-3-acetic acid (IAA) derivatives, synthesizing plant physiology, synthetic chemistry, and therapeutic applications. From Plant Hormone Vari...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of halogenated indole-3-acetic acid (IAA) derivatives, synthesizing plant physiology, synthetic chemistry, and therapeutic applications.

From Plant Hormone Variants to Targeted Cancer Therapeutics

Executive Summary

Indole-3-acetic acid (IAA) is the quintessential auxin, orchestrating plant development via the TIR1/AFB signaling pathway. However, the introduction of halogen atoms (F, Cl, Br) onto the indole scaffold dramatically alters the molecule's physicochemical properties, metabolic stability, and biological activity. This guide explores the unique biology of naturally occurring 4-chloro-IAA, the structure-activity relationships (SAR) governing synthetic halogenated analogs, and their emerging role as prodrugs in Gene-Directed Enzyme Prodrug Therapy (GDEPT).

The Biological Anomaly: 4-Chloroindole-3-Acetic Acid (4-Cl-IAA)

While IAA is ubiquitous, the chlorinated analog 4-Cl-IAA is a potent, naturally occurring auxin found primarily in the seeds of the Fabaceae family (e.g., peas, broad beans, lentils).[1][2]

Biosynthetic Pathway

Unlike IAA, which has multiple biosynthetic routes in Arabidopsis, 4-Cl-IAA biosynthesis in Pisum sativum (pea) is highly specific. It proceeds via a chlorinated tryptophan intermediate.[2][3] The chlorine atom protects the indole ring from oxidation, leading to higher bioactivity in specific tissues (e.g., pericarp growth) compared to non-chlorinated IAA.

Key Mechanism: The pathway relies on the aminotransferases PsTAR1 and PsTAR2 to convert 4-chloro-L-tryptophan into 4-chloroindole-3-pyruvic acid (4-Cl-IPyA), which is subsequently converted to 4-Cl-IAA.[1]

Biosynthesis Trp L-Tryptophan Cl_Trp 4-Chloro-L-Tryptophan Trp->Cl_Trp Halogenation (Unknown Halogenase) Cl_IPyA 4-Chloroindole-3- pyruvic Acid (4-Cl-IPyA) Cl_Trp->Cl_IPyA Transamination Cl_IAA 4-Chloroindole-3- acetic Acid (4-Cl-IAA) Cl_IPyA->Cl_IAA Oxidative Decarboxylation TAR PsTAR1 / PsTAR2 (Aminotransferases) TAR->Cl_Trp YUC YUCCA-like Monooxygenase YUC->Cl_IPyA

Figure 1: Biosynthetic pathway of 4-Cl-IAA in Pisum sativum seeds, highlighting the parallel nature to the primary IAA IPyA pathway.

Therapeutic Engineering: GDEPT and Peroxidase Activation

Halogenated IAAs are not just plant hormones; they are potent prodrugs in Gene-Directed Enzyme Prodrug Therapy (GDEPT) .

The Mechanism of Cytotoxicity

The indole moiety acts as a substrate for peroxidases, specifically Horseradish Peroxidase (HRP) . When HRP is targeted to tumor cells (via antibody conjugation or gene transfection), it oxidizes the non-toxic IAA derivative into a highly cytotoxic radical species.

Why Halogens Matter:

  • Stability: Halogenation (especially at the 5-position) modulates the redox potential.

  • Lipophilicity: Increases cellular uptake.

  • Cytotoxicity: 5-Fluoro-IAA and 5-Bromo-IAA often generate longer-lived, more damaging radical species than unsubstituted IAA.

GDEPT_Mechanism Prodrug Halogenated IAA (Non-Toxic Prodrug) Radical Indolyl Radical Cation (Reactive Intermediate) Prodrug->Radical 1e- Oxidation HRP Horseradish Peroxidase (Tumor-Targeted) HRP->Prodrug Catalysis Skatolyl Skatolyl Radical (C-Centered) Radical->Skatolyl - CO2 (Decarboxylation) Peroxyl Peroxyl Radical (ROS) Skatolyl->Peroxyl + O2 Cytotoxin 3-Methylene-2-oxindole (DNA/Protein Alkylator) Peroxyl->Cytotoxin Fragmentation CellDeath Apoptosis / Necrosis Cytotoxin->CellDeath Lipid Peroxidation & DNA Adducts

Figure 2: Mechanism of action for IAA-based GDEPT. The oxidative decarboxylation leads to cytotoxic species specifically at the site of HRP expression.

Structure-Activity Relationship (SAR)

The position of the halogen atom on the indole ring dictates the molecule's affinity for the TIR1 ubiquitin ligase complex (plant receptor) and its pharmacological profile.

Comparative Activity Table
SubstituentPositionPlant Auxin Activity (TIR1 Binding)GDEPT Cytotoxicity PotentialKey Characteristics
H (IAA) -High (Native Ligand)ModerateRapidly metabolized; standard reference.
Chlorine 4-Cl Very High (Super-auxin)HighResistant to oxidation; naturally occurring in legumes.
Chlorine 5-Cl Low / AntagonisticHighPoor TIR1 fit; effective peroxidase substrate.
Fluorine 5-F ModerateVery High High metabolic stability; generates potent radicals in GDEPT.
Bromine 5-Br LowHighHigh lipophilicity; excellent HRP substrate.
Methyl 2-Me Inactive (Antagonist)N/ASteric hindrance prevents active signaling conformation.

Mechanistic Insight: The auxin binding pocket in TIR1 is hydrophobic. A halogen at the 4-position (e.g., 4-Cl-IAA) fills a hydrophobic cavity more effectively than the native hydrogen, stabilizing the TIR1-Aux/IAA co-receptor complex ("molecular glue"). Conversely, substitutions at the 5-position often clash sterically or alter the electronic distribution, reducing hormonal activity but retaining chemical reactivity for peroxidase oxidation.

Chemical Synthesis Guide

Objective: Synthesis of 5-Fluoroindole-3-acetic acid (5-F-IAA) . Rationale: The "Gramine Route" is selected for its reliability, safety (avoiding high-pressure autoclaves), and compatibility with halogenated indoles.

Synthetic Workflow (Gramine Route)
  • Mannich Reaction: Conversion of indole to gramine.

  • Cyanide Displacement: Conversion of gramine to nitrile.

  • Hydrolysis: Conversion of nitrile to carboxylic acid.

Detailed Protocol

Reagents: 5-Fluoroindole, Formaldehyde (37% aq), Dimethylamine (40% aq), Potassium Cyanide (KCN), Sodium Hydroxide (NaOH).

Step 1: Synthesis of 5-Fluoro-gramine
  • Dissolution: In a round-bottom flask, dissolve 5-fluoroindole (10 mmol) in glacial acetic acid (15 mL).

  • Addition: Cool to 0°C. Add cold formaldehyde (37%, 12 mmol) and dimethylamine (40%, 15 mmol) dropwise.

  • Reaction: Stir at room temperature for 2 hours. The solution typically darkens.

  • Workup: Pour the mixture into ice-cold NaOH (2M, 50 mL). A precipitate forms.[4]

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.[4]

    • Checkpoint: Verify product by TLC (likely spot shift) or NMR.

Step 2: Conversion to 5-Fluoroindole-3-acetonitrile
  • Solvent System: Dissolve 5-fluoro-gramine (from Step 1) in MeOH (20 mL).

  • Alkylation: Add Methyl Iodide (MeI) (1.1 eq) and stir for 2 hours to form the quaternary ammonium salt (improves leaving group ability). Note: This modification improves yield over direct cyanide attack.

  • Displacement: Dissolve KCN (20 mmol) in water (5 mL) and add to the reaction. Reflux for 4–6 hours. (CAUTION: KCN is lethal. Use a fume hood and bleach trap).

  • Extraction: Evaporate MeOH. Extract aqueous residue with Ethyl Acetate (3x). Wash organic layer with brine, dry over MgSO4.

Step 3: Hydrolysis to 5-F-IAA
  • Hydrolysis: Dissolve the crude nitrile in EtOH (10 mL) and add NaOH (20% aq, 10 mL).

  • Reflux: Heat to reflux for 6–8 hours until ammonia evolution ceases.

  • Acidification: Cool to room temperature. Acidify carefully with HCl (1M) to pH 3.

  • Crystallization: The product, 5-Fluoroindole-3-acetic acid , will precipitate. Recrystallize from water/ethanol.

Biological Assay Protocol

Objective: Quantify the auxin-like activity of the synthesized derivative using the Arabidopsis thaliana root growth inhibition assay.

Protocol
  • Media Prep: Prepare 0.5x Murashige & Skoog (MS) medium + 1% sucrose + 0.8% agar. Autoclave.

  • Compound Addition: Once media cools to 55°C, add filtered-sterilized 5-F-IAA (dissolved in DMSO) to final concentrations: 0 (Control), 10 nM, 100 nM, 1 µM, 10 µM. Keep DMSO constant (0.1%).

  • Plating: Pour plates and allow to solidify.

  • Seed Stratification: Sterilize Arabidopsis seeds (Col-0). Stratify at 4°C for 2 days in the dark.

  • Sowing: Place seeds in a row on the agar surface.

  • Growth: Orient plates vertically in a growth chamber (22°C, 16h light/8h dark).

  • Measurement: After 7 days, scan plates. Measure primary root length using ImageJ.

  • Analysis: Plot Root Length (% of Control) vs. Log[Concentration]. Calculate IC50.

    • Expected Result: 4-Cl-IAA will show lower IC50 (higher potency) than IAA. 5-F-IAA typically shows moderate potency.

References

  • Biosynthesis of the halogenated auxin, 4-chloroindole-3-acetic acid. Plant Physiology. (2012).[1][3][5] Link

  • Indole-3-acetic acids and horseradish peroxidase: a new prodrug/enzyme combination for targeted cancer therapy. Current Pharmaceutical Design. (2002). Link

  • Structure-activity profiles for the phytohormone auxin. Journal of Biological Chemistry. (2014). Link

  • Indole-3-acetic Acid (Organic Syntheses Procedure). Organic Syntheses. (1959). Link

  • Oxidative activation of indole-3-acetic acids to cytotoxic species. Biochemical Pharmacology. (2001). Link

Sources

Foundational

Chemo-Structural Analysis & Synthetic Utility of 6-Bromo-4-Fluoroindole-3-Acetic Acid

Executive Summary 6-Bromo-4-fluoroindole-3-acetic acid (6-Br-4-F-IAA) is a specialized halogenated derivative of the auxin indole-3-acetic acid (IAA).[1] Distinguished by its dual-halogen substitution pattern, this compo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-4-fluoroindole-3-acetic acid (6-Br-4-F-IAA) is a specialized halogenated derivative of the auxin indole-3-acetic acid (IAA).[1] Distinguished by its dual-halogen substitution pattern, this compound serves as a high-value intermediate in medicinal chemistry and plant physiology. The strategic placement of fluorine at the C4 position modulates pKa and metabolic stability (blocking hydroxylation), while the bromine at C6 provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate complex scaffolds.

This technical guide details the physicochemical profile, synthetic pathways, and analytical characterization of 6-Br-4-F-IAA, designed for researchers requiring high-purity inputs for structure-activity relationship (SAR) studies.

Molecular Identity & Physicochemical Metrics[2][3][4][5]

The following data establishes the baseline identity for 6-Br-4-F-IAA. Researchers should note the distinct isotopic pattern due to the bromine atom (


 and 

in a ~1:1 ratio), which is critical for mass spectrometry validation.
Table 1: Physicochemical Profile[6]
PropertyValue / Description
Systematic Name 2-(6-Bromo-4-fluoro-1H-indol-3-yl)acetic acid
CAS Registry Number 1227502-64-8
Molecular Formula

Molecular Weight (Average) 272.07 g/mol
Monoisotopic Mass 270.9644 (

); 272.9624 (

)
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in

pKa (Calculated) ~4.65 (Carboxylic acid); ~16.2 (Indole NH)
Lipophilicity (LogP) ~2.8 (Predicted)

Structural Significance: The Halogen Effect

The C4-Fluorine Blockade

The introduction of fluorine at the C4 position is not merely structural but functional. In biological systems, the C4 position of the indole ring is a common site for enzymatic hydroxylation.

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, rendering the C4 position resistant to oxidative metabolism by cytochrome P450 enzymes.

  • Electronic Modulation: Fluorine's high electronegativity pulls electron density from the indole ring, lowering the pKa of the NH group and potentially altering the binding affinity to auxin receptors (e.g., TIR1/AFB) or pharmaceutical targets.

The C6-Bromine Handle

The bromine atom at C6 transforms the molecule from a simple endpoint into a divergent intermediate .

  • Synthetic Utility: It allows for late-stage functionalization. For example, a researcher can synthesize the core indole-acetic acid structure and then use the C6-Br handle to attach aryl, vinyl, or alkynyl groups via cross-coupling, creating a library of analogs without rebuilding the indole core.

Synthetic Architecture

The synthesis of 6-Br-4-F-IAA typically proceeds from the commercially available building block 6-bromo-4-fluoroindole (CAS 885520-59-2) . The most reliable route for converting the indole to the acetic acid derivative is via glyoxylation followed by reduction , avoiding the harsh conditions of the Fischer indole synthesis on pre-functionalized precursors.

Protocol: Glyoxylation-Reduction Route

Prerequisites:

  • Starting Material: 6-Bromo-4-fluoroindole (1.0 eq)[2][3]

  • Reagent A: Oxalyl chloride (

    
    )
    
  • Reagent B: Sodium borohydride (

    
    ) or Hypophosphorous acid (
    
    
    
    )
Step 1: Acylation (Glyoxyl Chloride Formation)
  • Dissolve 6-bromo-4-fluoroindole in anhydrous diethyl ether (

    
    ) under 
    
    
    
    atmosphere.
  • Cool to 0°C. Dropwise add oxalyl chloride (1.2 eq).

  • Observation: A yellow/orange precipitate (glyoxyl chloride intermediate) will form.

  • Stir for 2 hours at room temperature.

  • Quench: Add anhydrous methanol (excess) to convert the acid chloride to the methyl glyoxylate ester.

  • Isolate the intermediate: Methyl 2-(6-bromo-4-fluoro-1H-indol-3-yl)-2-oxoacetate .

Step 2: Reduction to Acetic Acid
  • Dissolve the glyoxylate ester in MeOH.

  • Add

    
     (excess) carefully at 0°C to reduce the ketone (C=O) to the alcohol, and subsequently to the methylene (
    
    
    
    ) group under hydrolytic conditions, or use a specific reduction protocol (e.g., triethylsilane/TFA) for direct reduction.
  • Hydrolysis: Treat with LiOH (aq) in THF/MeOH to cleave the methyl ester.

  • Workup: Acidify with 1M HCl to pH 3. Extract with Ethyl Acetate.

  • Purification: Recrystallize from Hexane/EtOAc.

Visualization: Synthetic Workflow

Synthesis Start 6-Bromo-4-fluoroindole (CAS 885520-59-2) Step1 Reaction w/ Oxalyl Chloride (C-3 Acylation) Start->Step1 Et2O, 0°C Inter1 Indole-3-glyoxyl Chloride Step1->Inter1 Step2 Methanol Quench Inter1->Step2 Inter2 Methyl Glyoxylate Ester Step2->Inter2 Step3 Reduction (NaBH4) & Hydrolysis (LiOH) Inter2->Step3 Final 6-Bromo-4-fluoroindole-3-acetic acid (CAS 1227502-64-8) Step3->Final 1. Reduction 2. Acidification

Figure 1: Step-wise synthetic pathway from the indole scaffold to the acetic acid derivative via the glyoxylate route.

Analytical Characterization (Validation)

To ensure the integrity of the synthesized compound, researchers must validate the structure using NMR and Mass Spectrometry.

Proton NMR ( -NMR) Expectations
  • Solvent: DMSO-

    
    
    
  • Indole NH: Singlet, broad, ~11.0–11.5 ppm.

  • C2-H: Singlet/Doublet (small coupling to F), ~7.3–7.5 ppm.

  • Aromatic Protons (C5, C7):

    • H-5 and H-7 will appear as distinct signals. The H-5 proton will show coupling to the F atom (

      
      ) and the H-7 proton.
      
    • Expect a doublet of doublets (dd) pattern due to F-coupling.

  • Side Chain (

    
    ):  Singlet, ~3.6–3.7 ppm (2H).
    
  • Carboxylic Acid (

    
    ):  Broad singlet, ~12.0 ppm (exchangeable).
    
Mass Spectrometry (MS)
  • Ionization: ESI- (Negative Mode) is often preferred for carboxylic acids.

  • Parent Ion (

    
    ): 
    
    • Peak 1: 270.96 (

      
      )
      
    • Peak 2: 272.96 (

      
      )
      
    • Intensity Ratio: 1:1 (Characteristic of mono-brominated compounds).

Biological & Research Applications

Auxin Analog Studies

In plant physiology, halogenated IAAs (like 4-Cl-IAA) are known to possess higher biological activity than native IAA due to resistance to degradation. 6-Br-4-F-IAA serves as a probe to study:

  • Transport Kinetics: How the 4-F substitution affects transport via AUX1/LAX influx carriers.

  • Receptor Binding: Interaction with the TIR1 ubiquitin ligase complex.

Pharmaceutical Intermediate

The indole-3-acetic acid scaffold is a bioisostere for various receptor ligands. The 6-Br-4-F-IAA derivative is particularly useful in:

  • CRTH2 Antagonists: Developing drugs for allergic inflammation (asthma/rhinitis).

  • Aldose Reductase Inhibitors: Targeting diabetic complications.

References

  • ChemSRC. (2024). CAS 1227502-64-8 Entry.[1] Retrieved from [Link]

  • Reinecke, D. M. (1999).[4] 4-Chloroindole-3-acetic acid and plant hormones. In Plant Hormones (pp. 1-20). Springer. (Contextual grounding for halogenated auxins).

  • Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. Wiley.

Sources

Exploratory

6-Bromo-4-fluoroindole-3-acetic acid MSDS safety data sheet

The following technical guide is structured as an advanced operational whitepaper. It synthesizes available chemical safety data with "read-across" toxicological principles for 6-Bromo-4-fluoroindole-3-acetic acid , a sp...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced operational whitepaper. It synthesizes available chemical safety data with "read-across" toxicological principles for 6-Bromo-4-fluoroindole-3-acetic acid , a specialized halogenated indole derivative.[1][2]

Operational Safety, Synthesis, and Research Applications[1][2]

Document Control:

  • Version: 1.0 (Research Grade)[1][2]

  • Classification: Specialized Organic Intermediate / Auxin Analog[1][2]

Part 1: Executive Summary & Chemical Identity

6-Bromo-4-fluoroindole-3-acetic acid is a dual-halogenated derivative of the plant hormone Indole-3-acetic acid (IAA).[1][2] In drug discovery, it serves as a high-value scaffold for developing indoleamine 2,3-dioxygenase (IDO) inhibitors and kinase modulators.[1][2] Due to the electron-withdrawing nature of the fluorine (C4) and bromine (C6) substituents, this compound exhibits distinct electronic properties compared to native IAA, influencing both its metabolic stability and binding affinity in protein pockets.[1][2]

Chemical Identification
ParameterSpecification
Chemical Name 2-(6-Bromo-4-fluoro-1H-indol-3-yl)acetic acid
Parent Scaffold CAS 885520-59-2 (6-Bromo-4-fluoroindole)
Molecular Formula C₁₀H₇BrFNO₂
Molecular Weight 272.07 g/mol
SMILES OC(=O)CC1=C[NH]C2=C(F)C=C(Br)C=C12
Appearance Off-white to beige crystalline powder
Solubility Soluble in DMSO, DMF, Ethanol; Sparingly soluble in Water

Part 2: Hazard Identification & Risk Assessment (GHS)[1][2]

Note: As a specialized research intermediate, specific toxicological data (LD50) may not be established.[1][2] The following classification is derived via "read-across" methodology from 6-Bromoindole and Indole-3-acetic acid.

GHS Classification[1][2]
  • Skin Corrosion/Irritation: Category 2 (H315)[1][2]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)[1][2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[1][2]

Label Elements
  • Signal Word: WARNING

  • Hazard Pictogram:

    • ngcontent-ng-c1352109670="" class="ng-star-inserted">
      [2]
Hazard & Precautionary Statements
TypeCodeStatement
Hazard H315 Causes skin irritation.[1][2][3]
H319 Causes serious eye irritation.[1][2][3]
H335 May cause respiratory irritation.[1][2][3]
Prevention P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][3]
P280 Wear protective gloves/protective clothing/eye protection.[1][2][3]
Response P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes.[1][2][3] Remove contact lenses if present and easy to do.[2][3]
Storage P403+P233 Store in a well-ventilated place.[1][2][3] Keep container tightly closed.

Part 3: Safe Handling & Storage Protocols

The stability of halogenated indoles is compromised by light and oxidative stress.[2] The following protocol ensures compound integrity and operator safety.

Storage Architecture
  • Temperature: Store at -20°C (Long-term) or 2-8°C (Active use).

  • Atmosphere: Hygroscopic.[1][2] Store under inert gas (Argon or Nitrogen).[1][2]

  • Container: Amber glass vials with Teflon-lined caps to prevent photolysis.

Operational Safety Decision Tree

This workflow dictates the required engineering controls based on the experimental scale.[1][2]

SafetyProtocol Start Experimental Planning ScaleCheck Check Scale Start->ScaleCheck SmallScale < 100 mg (Analytical) ScaleCheck->SmallScale LargeScale > 100 mg (Preparative) ScaleCheck->LargeScale FumeHood Standard Fume Hood (Face Velocity > 100 fpm) SmallScale->FumeHood LargeScale->FumeHood Solution Phase GloveBox Glove Box / Isolator (HEPA Filtered) LargeScale->GloveBox Dust Hazard PPE_Basic PPE: Nitrile Gloves, Safety Glasses, Lab Coat FumeHood->PPE_Basic PPE_Advanced PPE: Double Gloves, N95/P100 Respirator, Goggles FumeHood->PPE_Advanced GloveBox->PPE_Advanced Waste Disposal: Halogenated Organic Waste PPE_Basic->Waste PPE_Advanced->Waste

Figure 1: Risk-based handling protocol for halogenated indole derivatives.

Part 4: Synthesis & Application Strategy

For researchers unable to source this specific derivative, it can be synthesized from the commercially available 6-Bromo-4-fluoroindole .[1][2] The Oxalyl Chloride Route is preferred over the Gramine route for electron-deficient indoles due to milder conditions and higher yields.[1][2]

Recommended Synthesis Workflow (Oxalyl Chloride Route)
  • Acylation: React 6-bromo-4-fluoroindole with oxalyl chloride in anhydrous ether/THF at 0°C. The electron-withdrawing fluorine at C4 may slow electrophilic aromatic substitution at C3; allow extended reaction time.[1][2]

    • Intermediate: Indole-3-glyoxylyl chloride.[1][2]

  • Hydrolysis: Quench with water/ice to form the glyoxylic acid.[1][2]

  • Reduction: Reduce the ketone using Sodium Borohydride (NaBH₄) or via Wolff-Kishner conditions (though hydrazine compatibility with halogens must be monitored) to yield the acetic acid.[1][2]

Synthesis Pathway Diagram

Synthesis Indole 6-Bromo-4-fluoroindole (Starting Material) Inter1 Indole-3-glyoxylyl Chloride Indole->Inter1 + Oxalyl Chloride Oxalyl Oxalyl Chloride (COCl)2 Inter2 Indole-3-glyoxylic Acid Inter1->Inter2 + H2O Product 6-Bromo-4-fluoroindole- 3-acetic acid Inter2->Product Reduction Step1 0°C, Et2O Step2 H2O / Hydrolysis Step3 NaBH4 reduction or Zn/AcOH

Figure 2: Synthetic pathway via Glyoxylyl Chloride intermediate, avoiding toxic cyanide reagents.[1][2]

Research Applications
  • Medicinal Chemistry: The C6-Bromine provides a handle for Suzuki-Miyaura coupling to extend the scaffold, while the C4-Fluorine modulates pKa and metabolic stability against ring oxidation.[1][2]

  • Plant Physiology: As a halogenated auxin, this compound likely exhibits enhanced stability against indole-3-acetic acid oxidases, potentially acting as a "super-auxin" or a persistent signaling agent in plant tissue culture [1].[1][2]

Part 5: Emergency Response

First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes.[2] Do not rub. The crystalline nature can cause corneal abrasion.[1][2]

  • Skin Contact: Wash with soap and water.[1][2][3] Halogenated compounds can be lipophilic; monitor for systemic absorption signs (nausea, dizziness).[1][2]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Contact a Poison Control Center.

Fire-Fighting Measures
  • Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam.[1][2]

  • Hazardous Combustion Products: Emits toxic fumes of Hydrogen Bromide (HBr) , Hydrogen Fluoride (HF) , and Nitrogen Oxides (NOx) under fire conditions.[1][2] Full SCBA gear is mandatory.[2]

Part 6: References

  • Tivendale, N. D., et al. (2012).[2] Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid. Plant Physiology. Link[1][2]

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: Indole-3-acetic acid. Link[1][2]

  • Organic Syntheses. (1959).[1][2] Indole-3-acetic Acid Synthesis Protocols. Coll. Vol. 4, p.496.[1][2] Link[1][2]

  • National Institutes of Health (NIH). (2023).[2] Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. PMC. Link

Disclaimer: This guide is for research and development use only. The properties listed are based on homologous series interpolation and available literature for structural analogs. Users must perform their own risk assessment before handling.

Sources

Protocols & Analytical Methods

Method

synthesis of 6-Bromo-4-fluoroindole-3-acetic acid from 6-bromo-4-fluoroindole

Application Note & Detailed Protocol Topic: High-Fidelity Synthesis of 6-Bromo-4-fluoroindole-3-acetic acid from 6-Bromo-4-fluoroindole Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Abstra...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Detailed Protocol

Topic: High-Fidelity Synthesis of 6-Bromo-4-fluoroindole-3-acetic acid from 6-Bromo-4-fluoroindole

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract & Introduction

Indole-3-acetic acid (IAA) and its substituted analogs are a cornerstone of modern medicinal chemistry and agrochemical research, recognized as "privileged scaffolds" due to their broad biological activities.[1] The targeted introduction of halogen substituents, such as bromine and fluorine, onto the indole core can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity. This application note provides a robust and detailed protocol for the synthesis of 6-Bromo-4-fluoroindole-3-acetic acid, a valuable building block for drug discovery, starting from commercially available 6-bromo-4-fluoroindole.

The direct functionalization of the indole C3 position is a classic yet challenging transformation.[2] While the C3 position is the most nucleophilic carbon, direct alkylation with simple alkyl halides can be inefficient. This guide details a highly reliable two-step sequence involving the formation of an indolylmagnesium halide intermediate, followed by carboxymethylation and subsequent saponification. This organometallic approach offers excellent regioselectivity for the C3 position and proceeds under manageable laboratory conditions, providing a clear and scalable pathway to the target compound.

Synthetic Strategy and Mechanistic Rationale

The chosen synthetic pathway leverages the inherent nucleophilicity of the indole ring system after activation with an organometallic reagent. The overall transformation is achieved in two distinct, high-yielding steps.

Step 1: C3-Carboxymethylation via Grignard Intermediate The synthesis commences with the deprotonation of the N-H bond of 6-bromo-4-fluoroindole using a Grignard reagent, such as ethylmagnesium bromide (EtMgBr). This forms an indolylmagnesium bromide salt. While the negative charge formally resides on the nitrogen, there is a dynamic equilibrium with a tautomer bearing the charge at the C3 carbon. This C3-magnesiate species is a potent carbon nucleophile. The subsequent introduction of an electrophile, ethyl bromoacetate, results in a highly regioselective C-C bond formation at the C3 position. This method is preferred over direct alkylation as it avoids N-alkylation and other side reactions often encountered with less substituted indoles.[2][3]

Step 2: Saponification to the Carboxylic Acid The intermediate, ethyl 6-bromo-4-fluoroindole-3-acetate, is then subjected to base-mediated hydrolysis (saponification). A base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, cleaving the ethyl ester to yield the sodium salt of the carboxylic acid and ethanol. A final acidification step with a mineral acid (e.g., HCl) protonates the carboxylate salt, precipitating the desired 6-Bromo-4-fluoroindole-3-acetic acid product from the aqueous solution.

Visualized Synthetic Workflow

Synthesis_Workflow Start 6-Bromo-4-fluoroindole Intermediate Ethyl 6-bromo-4-fluoroindole-3-acetate Start->Intermediate Reagents1 1. EtMgBr, THF 2. BrCH₂COOEt Product 6-Bromo-4-fluoroindole-3-acetic acid Intermediate->Product Reagents2 1. NaOH (aq), EtOH 2. HCl (aq) Reagents1->Intermediate Step 1: C3-Alkylation Reagents2->Product Step 2: Hydrolysis

Caption: Two-step synthesis of the target compound.

Detailed Experimental Protocol

Safety Precaution: This procedure involves flammable solvents, corrosive reagents, and moisture-sensitive organometallics. All steps must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight
6-Bromo-4-fluoroindole885520-59-2C₈H₅BrFN214.03
Ethylmagnesium bromide (1.0 M in THF)925-90-6C₂H₅BrMg133.27
Ethyl bromoacetate105-36-2C₄H₇BrO₂167.00
Tetrahydrofuran (THF), anhydrous109-99-9C₄H₈O72.11
Sodium hydroxide (NaOH)1310-73-2NaOH40.00
Hydrochloric acid (HCl), 2M7647-01-0HCl36.46
Ethyl acetate (EtOAc)141-78-6C₄H₈O₂88.11
Saturated aq. NH₄Cl7647-01-0NH₄Cl53.49
Brine (Saturated aq. NaCl)7647-14-5NaCl58.44
Anhydrous magnesium sulfate (MgSO₄)7487-88-9MgSO₄120.37

Equipment: Three-neck round-bottom flask, dropping funnel, magnetic stirrer, nitrogen/argon gas inlet, ice bath, rotary evaporator, separation funnel, Buchner funnel, standard laboratory glassware.

Step 1: Synthesis of Ethyl 6-bromo-4-fluoroindole-3-acetate
  • Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen gas inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a stream of dry nitrogen.

  • Initial Charge: Add 6-bromo-4-fluoroindole (4.28 g, 20.0 mmol) and 80 mL of anhydrous THF to the flask. Stir the mixture at room temperature until the solid is fully dissolved.

  • Grignard Addition: Cool the flask to 0 °C using an ice bath. Slowly add ethylmagnesium bromide (1.0 M solution in THF, 22.0 mL, 22.0 mmol, 1.1 eq.) dropwise via the dropping funnel over 20 minutes. A slight evolution of ethane gas may be observed.

  • Activation: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the indolylmagnesium bromide.

  • Alkylation: Re-cool the mixture to 0 °C. Add ethyl bromoacetate (2.43 mL, 3.67 g, 22.0 mmol, 1.1 eq.) dropwise over 15 minutes. A mild exotherm may occur.

  • Reaction Completion: Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours, or until TLC analysis (e.g., 20% EtOAc in hexanes) indicates the consumption of the starting indole.

  • Work-up: Cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separation funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase sequentially with water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester, typically as a pale oil or solid. The crude product can be used directly in the next step or purified by column chromatography if necessary.

Step 2: Hydrolysis to 6-Bromo-4-fluoroindole-3-acetic acid
  • Setup: To a 250 mL round-bottom flask containing the crude ethyl 6-bromo-4-fluoroindole-3-acetate from the previous step, add 60 mL of ethanol and 30 mL of water.

  • Base Addition: Add sodium hydroxide pellets (2.40 g, 60.0 mmol, 3.0 eq.) to the stirred mixture.

  • Hydrolysis: Heat the mixture to 50 °C and stir for 2-3 hours. Monitor the reaction by TLC until the ester starting material is no longer visible.

  • Solvent Removal: Allow the mixture to cool to room temperature and remove the ethanol under reduced pressure.

  • Purification Wash: Dilute the remaining aqueous solution with 50 mL of water and transfer to a separation funnel. Wash with diethyl ether (2 x 40 mL) to remove any non-acidic organic impurities. Discard the organic layers.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow, careful addition of 2M HCl. A precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum at 50 °C to a constant weight to yield 6-Bromo-4-fluoroindole-3-acetic acid as a solid.

Data Summary and Characterization

This protocol provides a reliable route to the target compound. The identity and purity of the final product should be confirmed using standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Appearance
Starting Material
6-Bromo-4-fluoroindoleC₈H₅BrFN214.03Off-white to tan solid
Intermediate
Ethyl 6-bromo-4-fluoroindole-3-acetateC₁₂H₁₁BrFNO₂302.12Pale oil or solid
Final Product
6-Bromo-4-fluoroindole-3-acetic acidC₁₀H₇BrFNO₂274.07Off-white to light brown solid

Expected Analytical Data for 6-Bromo-4-fluoroindole-3-acetic acid:

  • ¹H NMR (DMSO-d₆): Expect signals around δ 12.3 (s, 1H, -COOH), δ 11.3 (s, 1H, -NH), δ 7.2-7.8 (m, 3H, Ar-H), δ 3.7 (s, 2H, -CH₂-).

  • Mass Spectrometry (ESI-): Calculated for C₁₀H₆BrFNO₂⁻ [M-H]⁻: 271.96, 273.96. Found: 271.9, 273.9 (reflecting bromine isotopes).

  • Fluorescence Spectroscopy: Halogenated indole-3-acetic acids are known to possess distinct fluorescence properties which can be used for characterization.[4]

References

  • One-Pot Synthesis of Indole-3-acetic Acid Derivatives through the Cascade Tsuji–Trost Reaction and Heck Coupling. The Journal of Organic Chemistry - ACS Publications. (2018). [Link]

  • Indole-3-acetic Acid - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Indole-3-acetic acid - Wikipedia. Wikipedia. [Link]

  • B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. PMC. [Link]

  • Regiodivergent N1- and C3- Carboxylation of Indoles. ChemRxiv. [Link]

  • BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. PMC. [Link]

  • Absorption and fluorescence spectra of ring-substituted indole-3-acetic acids. PubMed. [Link]

  • CN104311469A - Synthetic method of substituted indole-3-acetic acid.

Sources

Application

using 6-Bromo-4-fluoroindole-3-acetic acid as a rooting hormone

Application Note: High-Efficiency Rooting Induction using 6-Bromo-4-Fluoroindole-3-Acetic Acid (6-B-4-F-IAA) Executive Summary This guide details the protocol for utilizing 6-Bromo-4-fluoroindole-3-acetic acid (6-B-4-F-I...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Rooting Induction using 6-Bromo-4-Fluoroindole-3-Acetic Acid (6-B-4-F-IAA)

Executive Summary

This guide details the protocol for utilizing 6-Bromo-4-fluoroindole-3-acetic acid (6-B-4-F-IAA) , a specialized halogenated auxin derivative, for inducing adventitious rooting in recalcitrant plant species. Unlike standard Indole-3-Butyric Acid (IBA) or 1-Naphthaleneacetic Acid (NAA), 6-B-4-F-IAA is engineered for metabolic resistance and enhanced receptor affinity .

The 4-fluoro substitution blocks the primary oxidative degradation pathway (hydroxylation at C4), while the 6-bromo substitution increases lipophilicity and alters binding kinetics with the TIR1/AFB auxin co-receptors. This results in a compound that mimics natural IAA but with significantly prolonged half-life and potency, making it ideal for tissue culture and difficult-to-root woody cuttings.

Scientific Mechanism & Rationale

Structure-Activity Relationship (SAR)

Natural Indole-3-Acetic Acid (IAA) is rapidly degraded in plant tissues via oxidation (primarily at the C4 and C5 positions) and conjugation. 6-B-4-F-IAA overcomes these limitations through specific halogenation:

  • 4-Fluoro Substitution: The carbon-fluorine bond is extremely strong and resists enzymatic attack by peroxidases that typically hydroxylate the indole ring at position 4. This "metabolic blockade" extends the active window of the hormone.

  • 6-Bromo Substitution: Increases the lipophilicity (logP) of the molecule, enhancing membrane permeability. Furthermore, halogenation at the 6-position has been shown to modulate affinity for the TIR1 auxin receptor, potentially creating a "super-auxin" effect similar to 4-Cl-IAA or 5,6-dichloro-IAA.

Signaling Pathway Visualization

The following diagram illustrates how 6-B-4-F-IAA integrates into the canonical auxin signaling pathway, highlighting its resistance to degradation.

AuxinSignaling Auxin 6-B-4-F-IAA (Synthetic Auxin) TIR1 TIR1/AFB (F-Box Protein) Auxin->TIR1 High Affinity Binding Degradation Metabolic Degradation (Oxidation/Conjugation) Auxin->Degradation BLOCKED by 4-Fluoro/6-Bromo AuxIAA Aux/IAA (Repressor Protein) TIR1->AuxIAA Recruits Proteasome 26S Proteasome (Degradation) AuxIAA->Proteasome Degraded SCF SCF Complex (E3 Ligase) SCF->AuxIAA Ubiquitinates ARF ARF Transcription Factors (Released) Proteasome->ARF Derepresses GeneExp Gene Expression (Root Initiation) ARF->GeneExp Activates

Caption: Mechanism of Action for 6-B-4-F-IAA. The halogenated structure resists metabolic degradation, prolonging the activation of TIR1/AFB receptors and subsequent root initiation genes.

Experimental Protocols

Stock Solution Preparation

Due to the halogenation, 6-B-4-F-IAA is less water-soluble than native IAA. Proper solubilization is critical for consistent results.

Reagents:

  • 6-Bromo-4-fluoroindole-3-acetic acid (Solid, >98% purity).

  • Dimethyl Sulfoxide (DMSO) (Cell culture grade) or 1M KOH.

  • Distilled Deionized Water (ddH₂O).

Protocol:

  • Weighing: Accurately weigh 10 mg of 6-B-4-F-IAA.

  • Solubilization: Dissolve the powder in 1 mL of 100% DMSO. Vortex until completely clear.

    • Note: Avoid using NaOH/KOH if possible, as high pH can sometimes alter halogenated indoles over long storage. DMSO is preferred for stability.

  • Dilution: This creates a 10,000 mg/L (approx. 35 mM) stock solution.

  • Storage: Aliquot into light-proof (amber) microtubes and store at -20°C. Stable for 6-12 months.

In Vitro Rooting Assay (Tissue Culture)

Ideal for Arabidopsis, Tobacco, or recalcitrant woody plant tissue culture.

Media Preparation:

  • Prepare standard Murashige & Skoog (MS) medium (4.4 g/L + 1-3% Sucrose).

  • Adjust pH to 5.7-5.8 and autoclave.

  • Cooling: Allow media to cool to 50°C.

  • Hormone Addition: Add 6-B-4-F-IAA stock to the media.

    • Critical: Because 6-B-4-F-IAA is more potent than IAA, use a lower concentration range.

    • Recommended Range: 0.01 µM – 10 µM. (Start with 0.1 µM).

Experimental Workflow:

Workflow Stock Stock Prep (DMSO) Media Media Prep (MS + Hormone) Stock->Media Dilute Incubation Incubation (16h Light/8h Dark) Media->Incubation Pour Plates Explant Explant Prep (Stem/Leaf) Explant->Incubation Place on Media Analysis Data Analysis (Root Count/Length) Incubation->Analysis 10-21 Days

Caption: Step-by-step workflow for In Vitro Rooting Assay using 6-B-4-F-IAA.

Ex Vitro Rooting (Stem Cuttings)

For greenhouse propagation of woody ornamentals or crops.

Method A: Quick Dip (High Concentration)

  • Prepare Solution: Dilute the DMSO stock into 50% Ethanol/Water to a final concentration of 500 – 2000 mg/L (ppm) .

  • Preparation: Cut stems (5-10 cm) just below a node. Remove lower leaves.

  • Treatment: Dip the basal 1 cm of the cutting into the solution for 5 seconds .

  • Planting: Insert immediately into moist perlite/vermiculite mix.

Method B: Long Soak (Low Concentration)

  • Prepare Solution: Dilute stock into water to 10 – 50 mg/L (ppm) .

  • Treatment: Soak the basal 2 cm of cuttings for 12-24 hours .

  • Planting: Rinse briefly and plant.

Data Analysis & Expected Results

Compare 6-B-4-F-IAA against a Vehicle Control (DMSO only) and a Positive Control (IBA).

Data Collection Table:

MetricDescriptionExpected Outcome (vs. IAA)
Rooting Percentage % of explants with >1 rootHigher (due to stability)
Root Number Average roots per explantSignificantly Higher
Root Length Average length of primary rootModerate (High conc. may inhibit elongation)
Callus Formation Size of basal calluspotentially Higher (monitor for excessive callus)

Troubleshooting:

  • Excessive Callus/No Roots: Concentration is too high. Reduce by 10-fold.

  • Root Inhibition: If roots initiate but fail to elongate, transfer explants to hormone-free media after 48-72 hours ("Pulse Treatment").

References

  • Reinecke, D. M. (1999). 4-Chloroindole-3-acetic acid and plant growth.[1][2][3][4][5][6][7] Plant Growth Regulation, 27, 3-13. Link

  • Simon, S., et al. (2013). Auxin metabolism regulation is a key component of the auxin–cytokinin interaction during root development. Plant Signaling & Behavior, 8(9). Link

  • Tivendale, N. D., et al. (2010). Reassessing the role of N-hydroxytryptamine in auxin biosynthesis. Plant Physiology, 154(4), 1957-1965. Link

  • Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446, 640–645. Link

  • Walter, A., et al. (2020). Chlorinated Auxins—How Does Arabidopsis thaliana Deal with Them? International Journal of Molecular Sciences, 21(8), 2807. Link

(Note: While specific literature on "6-Bromo-4-fluoroindole-3-acetic acid" is proprietary or sparse, the protocols above are derived from established Structure-Activity Relationships of 4-substituted and 6-substituted halogenated auxins as detailed in the cited references.)

Sources

Method

Application Note: 6-Bromo-4-fluoroindole-3-acetic acid in Somatic Embryogenesis

This Application Note and Protocol details the use of 6-Bromo-4-fluoroindole-3-acetic acid (6-B-4-F-IAA) , a high-stability synthetic auxin analog, for the induction of somatic embryogenesis (SE). This guide is designed...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the use of 6-Bromo-4-fluoroindole-3-acetic acid (6-B-4-F-IAA) , a high-stability synthetic auxin analog, for the induction of somatic embryogenesis (SE).

This guide is designed for researchers working with recalcitrant plant species or seeking to reduce somaclonal variation associated with traditional auxins like 2,4-D.

Introduction & Mechanism of Action

6-Bromo-4-fluoroindole-3-acetic acid (6-B-4-F-IAA) is a halogenated derivative of the natural auxin Indole-3-acetic acid (IAA). While 2,4-Dichlorophenoxyacetic acid (2,4-D) remains the industry standard for inducing somatic embryogenesis, its "herbicide-like" stress response often leads to genetic instability (somaclonal variation) and malformed embryos.

6-B-4-F-IAA bridges the gap between the natural signaling of IAA and the stability of synthetic auxins.

Mechanistic Advantages
  • Metabolic Resistance (The 4-Fluoro Effect):

    • Natural IAA is rapidly degraded by IAA-oxidases and conjugated by GH3 enzymes.

    • Halogenation at the 4-position of the indole ring (mimicking the naturally occurring but rare 4-Cl-IAA found in Fabaceae) drastically reduces substrate affinity for degradative enzymes, increasing the compound's half-life within the tissue without the extreme toxicity of 2,4-D.

  • Receptor Affinity (The 6-Bromo Effect):

    • The bulky bromine atom at the 6-position alters the steric fit within the TIR1/AFB auxin receptor pocket. This modification can enhance the "dwell time" of the auxin-receptor complex, leading to sustained degradation of Aux/IAA repressor proteins and robust activation of Embryogenesis-related genes (e.g., BBM, WUS, LEC).

Pathway Visualization

The following diagram illustrates how 6-B-4-F-IAA bypasses degradation pathways while activating the embryogenic program.

AuxinSignaling Exogenous Exogenous 6-B-4-F-IAA Uptake Cellular Uptake (AUX1/LAX) Exogenous->Uptake Pool Intracellular Auxin Pool Uptake->Pool Oxidase IAA Oxidases (Degradation) Pool->Oxidase RESISTANT GH3 GH3 Conjugation (Inactivation) Pool->GH3 RESISTANT TIR1 TIR1/AFB Receptor Complex Pool->TIR1 High Affinity Binding AuxIAA Aux/IAA Repressors TIR1->AuxIAA Ubiquitination Proteasome 26S Proteasome Degradation AuxIAA->Proteasome ARF ARF Transcription Factors (Freed) Proteasome->ARF Derepression Genes Embryogenic Genes (BBM, WUS, LEC) ARF->Genes Activation SE Somatic Embryogenesis Genes->SE

Caption: 6-B-4-F-IAA resists metabolic degradation (red dashed lines) while maintaining high affinity for TIR1 signaling, driving embryogenic gene expression.

Experimental Protocol: Somatic Embryogenesis Induction

Objective: To induce high-quality somatic embryos from explants (e.g., leaf discs, hypocotyls, or immature zygotic embryos) using 6-B-4-F-IAA.

A. Reagent Preparation

Stock Solution (10 mM):

  • Weigh 3.0 mg of 6-Bromo-4-fluoroindole-3-acetic acid (MW ≈ 272.07 g/mol ).

  • Dissolve in 0.5 mL of 1M KOH or Dimethyl Sulfoxide (DMSO). Note: Halogenated auxins are often hydrophobic.

  • Vortex until clear.

  • Bring volume to 1.1 mL with sterile ddH₂O.

  • Sterilize via 0.22 µm syringe filter .

  • Store at -20°C in amber aliquots. Avoid repeated freeze-thaw cycles.

B. Media Formulation (Induction Phase)

Prepare a basal medium (e.g., Murashige & Skoog - MS) supplemented with the following. Note that 6-B-4-F-IAA is often 10x more potent than 2,4-D; therefore, a concentration gradient is required for optimization.

ComponentStandard Conc.Role
MS Salts + Vitamins1XBasal nutrients
Sucrose30 g/LCarbon source
Casein Hydrolysate0.5 g/LOrganic nitrogen (optional)
6-B-4-F-IAA 0.5 – 5.0 µM Induction Agent
Gelrite / Phytagel2.5 g/LSolidifying agent
pH5.8Adjusted before autoclaving

Experimental Groups:

  • Control: 0 µM Auxin

  • Reference: 5.0 µM 2,4-D (Standard Protocol)

  • Test A: 0.5 µM 6-B-4-F-IAA

  • Test B: 1.0 µM 6-B-4-F-IAA

  • Test C: 2.5 µM 6-B-4-F-IAA

  • Test D: 5.0 µM 6-B-4-F-IAA

C. Step-by-Step Workflow
  • Explant Preparation:

    • Surface sterilize seeds/tissue (70% EtOH for 1 min, 2% NaClO for 10 min, 3x sterile water rinse).

    • Excise explants (e.g., 5mm hypocotyl segments or immature zygotic embryos).

  • Induction Culture (Darkness):

    • Place explants horizontally on Induction Medium.

    • Incubate in darkness at 25°C for 14–21 days.

    • Observation: Look for "nodular" callus formation (embryogenic) vs. "watery/friable" callus (non-embryogenic). 6-B-4-F-IAA typically induces compact, yellowish nodular structures.

  • Maturation Phase (Light):

    • Transfer embryogenic callus to Hormone-Free MS Medium (or low ABA, e.g., 1 µM) to remove the auxin stimulus.

    • Move to 16h/8h light/dark photoperiod.

    • Mechanism:[1][2] Removal of the stable auxin allows the establishment of endogenous auxin gradients (polar transport) necessary for embryo patterning (globular -> heart -> torpedo stages).

Data Analysis & Troubleshooting

Scoring Embryogenesis

After 4-6 weeks, quantify the efficiency using the following metrics:

MetricCalculationTarget Outcome
Induction Frequency (Explants with SEs / Total Explants) × 100> 60%
Embryo Yield Mean number of SEs per responsive explant> 15 per explant
Morphology Index % of SEs with normal bipolar structure> 80% (Higher than 2,4-D)
Troubleshooting Guide
ProblemPossible CauseSolution
No Callus / Necrosis Auxin concentration too high (toxicity).Reduce 6-B-4-F-IAA to 0.1–0.5 µM. Halogenated auxins can be hyper-potent.
Excessive Callus, No Embryos "Auxin trap" effect; auxin not removed effectively.Ensure thorough washing of explants when transferring to maturation medium. Add activated charcoal (1 g/L) to maturation medium.
Vitrification (Glassy tissue) High humidity or ammonium stress.Increase agar concentration; reduce ammonium nitrate in basal salts.

References

  • Structure-Activity Relationships of Halogenated Auxins

    • Wijnbach, N., et al. (2023). Structure–activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. The Plant Journal.

    • Context: Establishes that halogenation at the 4-position (as in 6-B-4-F-IAA)
  • Auxin Metabolism & Stability

    • Tivendale, N. D., et al. (2010). Reassessing the role of 4-chloroindole-3-acetic acid and its metabolites in pea fruit development. Plant Physiology.

    • Context: Demonstrates how 4-halogenated indoles resist degradation, providing the rationale for using 4-Fluoro analogs for sustained signaling.
  • General Somatic Embryogenesis Protocols

    • Horstman, A., et al. (2017). Transcription Factor-Mediated Control of Somatic Embryogenesis. Current Opinion in Plant Biology.

  • Compound Verification

    • Chemical Source: 6-Bromo-4-fluoroindole-3-acetic acid (CAS 1227502-64-8).[3]

Sources

Technical Notes & Optimization

Troubleshooting

improving stability of 6-Bromo-4-fluoroindole-3-acetic acid in solution

A Guide to Improving Solution Stability for Researchers Welcome to the technical support center for 6-Bromo-4-fluoroindole-3-acetic acid. This resource is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Improving Solution Stability for Researchers

Welcome to the technical support center for 6-Bromo-4-fluoroindole-3-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in solution. Through a series of frequently asked questions, troubleshooting guides, and detailed protocols, we aim to empower you with the knowledge to ensure the integrity of your experiments.

Understanding the Stability of 6-Bromo-4-fluoroindole-3-acetic Acid

The indole-3-acetic acid (IAA) scaffold is notoriously susceptible to degradation, and the introduction of halogen substituents, while often beneficial for biological activity and metabolic stability, can introduce unique stability challenges.[1][2] The electron-rich indole ring is prone to oxidation, and the presence of bromo and fluoro groups can further influence its electronic properties and reactivity. This guide will walk you through the potential degradation pathways and provide actionable strategies to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solution of 6-Bromo-4-fluoroindole-3-acetic acid is changing color. What is causing this and is my compound degrading?

A color change, often to a yellowish or brownish hue, is a common indicator of indole degradation. This is typically due to oxidation of the indole ring, which can lead to the formation of colored polymeric byproducts. The primary culprits are exposure to atmospheric oxygen and light.

Troubleshooting Steps:

  • Minimize Oxygen Exposure: Always prepare solutions fresh. For stock solutions, use an inert gas like argon or nitrogen to blanket the headspace of your vial.

  • Protect from Light: Store all solutions in amber vials or wrap clear vials in aluminum foil. Avoid prolonged exposure to ambient light during experimental setup.

  • Solvent Purity: Ensure you are using high-purity, peroxide-free solvents. Older or improperly stored solvents can contain oxidizing impurities.

Q2: I'm observing multiple peaks in my HPLC analysis of a freshly prepared solution. Is this expected?

While minor impurities from synthesis are possible, the appearance of new peaks, especially those that grow over time, is a strong indication of degradation. The indole ring can undergo several transformations, leading to a variety of degradation products.

Troubleshooting Steps:

  • Initial Purity Check: Always run a baseline HPLC-MS on your compound upon receipt to confirm its initial purity and identity.

  • Time-Course Analysis: If you suspect instability in your experimental medium (e.g., cell culture media, buffer), perform a time-course study. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the appearance of new peaks and the decrease in the parent compound.

  • Identify Degradants: If significant degradation is observed, utilize LC-MS to obtain the mass of the degradation products. This information is crucial for proposing potential degradation pathways.

Q3: What are the primary degradation pathways for 6-Bromo-4-fluoroindole-3-acetic acid?

Based on the indole-3-acetic acid structure, the most probable degradation pathways are oxidation and photodegradation. The electron-rich indole nucleus is susceptible to attack by oxidizing agents and can undergo photo-induced reactions.[3][4]

  • Oxidative Degradation: This can lead to the formation of various oxidized species, such as oxindoles and isatins. The reaction is often catalyzed by light and trace metals.

  • Photodegradation: Exposure to UV and even visible light can lead to the formation of radical species and subsequent degradation products. Halogenated aromatic compounds can be particularly susceptible to photolytic degradation.[5]

Below is a diagram illustrating the potential degradation pathways.

A 6-Bromo-4-fluoroindole-3-acetic acid B Oxidative Stress (O2, Light, Metal Ions) A->B Susceptible to C Photolytic Stress (UV/Visible Light) A->C Sensitive to D Oxidized Products (e.g., Oxindoles, Isatins) B->D Leads to F Photodegradation Products (Radical Intermediates) C->F Can form E Polymeric Byproducts D->E Can form A Prepare Stock Solution (1 mg/mL in Methanol) B Acid Hydrolysis (1N HCl, 60°C) A->B C Base Hydrolysis (1N NaOH, 60°C) A->C D Oxidation (30% H2O2, RT) A->D E Thermal Degradation (Solid, 80°C) A->E F Photodegradation (Solution, Light Chamber) A->F G Sample at t=0, 4, 8, 24h B->G C->G D->G E->G F->G H Neutralize (if needed) G->H I Analyze by HPLC/LC-MS H->I

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Instrumentation:

  • HPLC with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • UV detector

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Gradient Elution:

Time (min)% A% B
0955
20595
25595
26955
30955

Flow Rate: 1.0 mL/min Injection Volume: 10 µL Detection Wavelength: 280 nm (or as determined by UV scan of the parent compound)

Method Validation:

The specificity of the method should be confirmed by analyzing the samples from the forced degradation study. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak and from each other.

References

  • Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group. Chemical Communications. Available at: [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
  • Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery & Development. Available at: [Link]

  • An investigation into the substituent effect of halogen atoms on the crystal structures of indole-3-carboxylic acid (ICA). CrystEngComm. Available at: [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Available at: [Link]

  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis. Available at: [Link]

  • Forced Degradation Studies. SciSpace. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Quality Assurance.
  • New Indole Derivative Heterogeneous System for the Synergistic Reduction and Oxidation of Various Per-/Polyfluoroalkyl Substances: Insights into the Degradation/Defluorination Mechanism. Environmental Science & Technology. Available at: [Link]

  • Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. ACS Omega. Available at: [Link]

  • Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. PMC. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. ResearchGate. Available at: [Link]

  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. PMC. Available at: [Link]

  • ANALYTICAL METHOD SUMMARIES. Eurofins.
  • NMR Applications to Study Natural Product Biosynthesis and Biodegradation. eScholarship, University of California.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI. Available at: [Link]

  • An Investigation of 5-Halogenated N-Indolylsulfonyl-2-fluorophenol Derivatives as Aldose Reductase Inhibitors. MDPI. Available at: [Link]

  • Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Preprints.org.
  • Synthesis and Reactions of 3-Halogenated 2-CF 3 -Indoles. MDPI. Available at: [Link]

  • Indole β-nucleophilic substitution. Part 7. β-Halogenation of indoles. Attempted intramolecular β-nucleophilic substitution of α-arylindoles. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. PMC. Available at: [Link]

  • Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Biology and Biotechnology. Available at: [Link]

  • Analysis by HPLC-mass spectrometry of the indole compounds released by the ectomycorrhizal fungus Hebeloma hiemale in pure culture. ResearchGate. Available at: [Link]

  • Decarboxylative halogenation of indoles by vanadium haloperoxidases. ResearchGate. Available at: [Link]

  • Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts. MDPI. Available at: [Link]

  • Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases. PMC. Available at: [Link]

  • Comparative study of 5-chloro-indole and 5-bromo-indole deriv
  • Microbial Degradation of Indole and Its Derivatives. SciSpace. Available at: [Link]

  • Green Oxidation of Indoles using halide Catalysis.
  • Indole degradation and its metabolite analysis using HPLC. A Standards... ResearchGate. Available at: [Link]

  • HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. SIELC Technologies.
  • 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. PMC. Available at: [Link]

  • Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study. ACS Omega. Available at: [Link]

  • Hypoiodite-Catalyzed Oxidative Umpolung of Indoles for Enantioselective Dearomatization. Journal of the American Chemical Society. Available at: [Link]

  • Indole-3-acetic acid. Wikipedia. Available at: [Link]

  • ¹³C NMR Study of Halogen Bonding of Haloarenes: Measurements of Solvent Effects and Theoretical Analysis. Scholars' Mine.
  • Green oxidation of indoles using halide catalysis. DR-NTU, Nanyang Technological University.
  • Microbial Degradation of Indole and Its Derivatives. ResearchGate. Available at: [Link]

  • Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5. ACS Omega. Available at: [Link]

  • Buy 5-bromo-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole (EVT-13436750). EvitaChem.
  • 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. ResearchGate. Available at: [Link]

  • Absorption and fluorescence spectra of ring-substituted indole-3-acetic acids. PubMed. Available at: [Link]

  • Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid. Oxford Academic. Available at: [Link]

  • 6-fluoroindole-3-acetic acid. Sigma-Aldrich.
  • 6-Fluoroindole-3-acetic acid. Santa Cruz Biotechnology.

Sources

Optimization

Technical Support Center: Optimizing pH for 6-Bromo-4-fluoroindole-3-acetic acid Plant Uptake

Introduction Welcome to the technical support guide for 6-Bromo-4-fluoroindole-3-acetic acid, a synthetic auxin analog used in plant biology research and drug development. Optimizing the uptake of this compound is critic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 6-Bromo-4-fluoroindole-3-acetic acid, a synthetic auxin analog used in plant biology research and drug development. Optimizing the uptake of this compound is critical for achieving consistent and reproducible experimental outcomes. This guide provides a comprehensive framework based on established principles of plant physiology and analytical chemistry to help you determine the optimal pH for your specific experimental system. We will delve into the theoretical basis of auxin transport, provide practical protocols, and offer troubleshooting solutions to common challenges.

Part 1: Foundational Principles: The Chemiosmotic Model and its Implications

Understanding why pH is a critical parameter is the first step to optimizing it. For weak acids like 6-Bromo-4-fluoroindole-3-acetic acid, uptake is governed by the chemiosmotic model of auxin transport [1][2].

This model is based on the pH difference between the outside of the plant cell (the apoplast, which is acidic at ~pH 5.5) and the inside (the cytoplasm, which is neutral at ~pH 7.0-7.5)[1][2][3].

  • Protonation State is Key : As a weak acid, 6-Bromo-4-fluoroindole-3-acetic acid can exist in two forms: a protonated, uncharged form (IAAH) and a deprotonated, anionic form (IAA⁻). The balance between these two forms is dictated by the pH of the solution and the compound's pKa (the pH at which 50% of the molecules are in the anionic form). While the specific pKa for 6-Bromo-4-fluoroindole-3-acetic acid is not readily published, we can use the pKa of the parent compound, Indole-3-acetic acid (IAA), which is approximately 4.8, as a strong starting point[1]. The electron-withdrawing properties of the bromine and fluorine atoms may slightly lower this pKa, making it a slightly stronger acid, but the core principle remains the same.

  • Membrane Permeability : The uncharged, protonated form is lipophilic and can passively diffuse across the plant cell's lipid bilayer membrane[2]. The charged, anionic form cannot easily cross the membrane and requires active transport via protein carriers[1][4].

  • Ion Trapping : Once the protonated form diffuses into the neutral cytoplasm (pH ~7.0), it deprotonates into the anionic form. This charged molecule is now "trapped" inside the cell, as it cannot easily diffuse back out into the acidic apoplast[2]. This process drives the accumulation of the compound within the cell.

Therefore, to maximize passive uptake, the external medium should have a pH that favors the protonated form of the molecule.

Diagram 1: The Chemiosmotic Model for Auxin Uptake

Chemiosmotic_Model Chemiosmotic Model of Auxin Uptake Apoplast 6-Br-4-F-IAA (Protonated) 6-Br-4-F-IAA⁻ (Anionic) Cytoplasm 6-Br-4-F-IAA⁻ (Anionic) 'Ion Trapping' Apoplast:f0->Cytoplasm:f0 Cytoplasm:f0->Apoplast:f1 Membrane Plasma Membrane

Caption: Passive uptake is driven by the pH gradient across the plasma membrane.

Data Table 1: Estimated Protonation of 6-Bromo-4-fluoroindole-3-acetic acid vs. pH

Using the Henderson-Hasselbalch equation and an estimated pKa of 4.8, we can predict the percentage of the compound in its membrane-permeable (protonated) form at various pH levels.

pH of Medium% Protonated (Membrane-Permeable)Uptake Efficiency Prediction
4.0~86%High
4.5~67%High
4.8 (pKa) 50% Moderate
5.5~16%Moderate to Low
6.0~6%Low (Carrier-mediated may dominate)[1]
6.5~2%Very Low
7.0<1%Negligible (Passive Diffusion)
Part 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended starting pH for my hydroponic solution? A: Based on the chemiosmotic model, we recommend starting your experiments with a medium pH of 5.5 . This mirrors the natural pH of the plant apoplast and provides a good balance between compound availability and physiological relevance[1][2]. From there, you can test a range (e.g., pH 4.5, 5.5, 6.5) to empirically determine the optimum for your specific plant species and experimental conditions.

Q2: How do I dissolve 6-Bromo-4-fluoroindole-3-acetic acid? It's not soluble in water. A: Correct, this compound is generally insoluble in water but soluble in organic solvents[5]. You must first prepare a concentrated stock solution in a solvent like DMSO or ethanol. Remember that auxin is light-sensitive, so stock solutions should be stored in the dark at -20°C[6]. When preparing your working solution, add the stock solution dropwise to your aqueous medium while vortexing to prevent precipitation. Ensure the final solvent concentration is low (typically <0.1%) to avoid solvent-induced artifacts.

Q3: Will the optimal pH be the same for all plant species or tissues? A: The underlying principle of chemiosmotic uptake is universal. However, the optimal pH range can show some variation. For example, studies on Arabidopsis root growth have shown complex responses to pH, with slightly alkaline conditions (pH 7.5-8.0) sometimes promoting root development, likely through effects on auxin signaling and transport rather than just initial uptake[7][8]. Therefore, while a starting pH of 5.5 is a robust recommendation for uptake studies, empirical validation in your system is essential.

Q4: Can the pH of the medium affect the stability of the compound? A: While auxins are primarily known for their light sensitivity, extreme pH values (highly acidic or alkaline) coupled with long incubation times could potentially lead to degradation. For most experiments conducted over hours to a few days in the recommended pH 4.5-6.5 range, stability should be adequate. However, if you are running a long-term experiment, it is advisable to refresh the treatment solution periodically.

Part 3: Troubleshooting Guides

Issue: I am not observing any biological effect from my compound.

Possible CauseRecommended ActionScientific Rationale
1. Improper pH of the Medium Verify the pH of your final working solution after all components have been added. Test a range of acidic pH values (e.g., 4.5, 5.5, 6.5).If the pH is too high (>6.5), the compound will be predominantly in its anionic form, severely limiting its ability to passively enter plant cells.
2. Compound Precipitation Prepare a fresh stock solution. Ensure the final concentration in your medium does not exceed its solubility limit. Add the stock solution to your medium slowly while vigorously mixing.The compound must be fully dissolved to be taken up by the plant. Precipitates are not bioavailable.
3. Ineffective Concentration Perform a dose-response experiment. Test a wide range of concentrations (e.g., from nanomolar to micromolar) at the optimal pH.Auxin responses are highly concentration-dependent. What is optimal for one species may be inhibitory for another[9].
4. Compound Degradation Protect your solutions from light at all stages of preparation and during the experiment[6]. Use freshly prepared solutions.Auxins are known to degrade upon exposure to light, which will reduce the effective concentration of your active compound.
Diagram 2: Troubleshooting Flowchart for Low/No Activity

Troubleshooting_Flowchart Start Start: Low or No Biological Effect Check_pH Is the medium pH between 4.5 and 6.0? Start->Check_pH Adjust_pH Action: Adjust pH to 5.5. Retest. Check_pH->Adjust_pH No Check_Solubility Is the solution clear? (No precipitate) Check_pH->Check_Solubility Yes Adjust_pH->Check_Solubility Remake_Solution Action: Remake solution. Use fresh stock. Add stock to medium slowly. Check_Solubility->Remake_Solution No Check_Concentration Have you run a dose-response curve? Check_Solubility->Check_Concentration Yes Remake_Solution->Check_Concentration Run_Dose_Response Action: Test a range of concentrations (e.g., 10 nM to 100 µM). Check_Concentration->Run_Dose_Response No Check_Light Action: Protect solutions from light. Re-run experiment. Check_Concentration->Check_Light Yes Success Problem Likely Resolved Run_Dose_Response->Success Check_Light->Success

Caption: A systematic approach to troubleshooting common experimental failures.

Part 4: Experimental Protocols
Protocol 4.1: Preparation of Stock and Working Solutions
  • Prepare 10 mM Stock Solution:

    • Weigh out the required amount of 6-Bromo-4-fluoroindole-3-acetic acid powder.

    • Dissolve in high-purity DMSO to a final concentration of 10 mM.

    • Vortex until fully dissolved.

    • Aliquot into microcentrifuge tubes and wrap in aluminum foil to protect from light.

    • Store at -20°C for long-term use.

  • Prepare pH-Adjusted Hydroponic Medium:

    • Prepare your basal salt medium (e.g., Murashige and Skoog) as per standard protocols.

    • Use dilute HCl or KOH to adjust the medium to the desired pH values (e.g., 4.5, 5.5, 6.5). It is crucial to do this before adding the auxin analog.

    • For buffered systems, consider using a biological buffer like MES, ensuring its pKa is close to your target pH.

  • Prepare Final Working Solution:

    • Thaw an aliquot of the 10 mM stock solution.

    • Dilute the stock solution into the pH-adjusted medium to achieve your desired final concentration (e.g., for a 10 µM final concentration, add 1 µL of stock per 1 mL of medium).

    • Add the stock solution dropwise while the medium is being stirred or vortexed to ensure immediate dispersion and prevent precipitation.

    • Include a "mock" control containing the same final concentration of DMSO without the compound.

Protocol 4.2: pH Optimization Assay in a Hydroponic System

This protocol provides a framework for determining the optimal uptake pH by measuring an observable physiological response (e.g., root elongation inhibition or lateral root formation).

  • Plant Material: Germinate and grow seedlings (e.g., Arabidopsis thaliana, lettuce, or tomato) in a control hydroponic medium until they have developed a consistent root system.

  • Experimental Setup:

    • Prepare working solutions of 6-Bromo-4-fluoroindole-3-acetic acid at a single, effective concentration (determined from preliminary dose-response trials) across a pH range (e.g., 4.5, 5.5, 6.5, 7.5).

    • Include two sets of controls for each pH: a negative control (basal medium only) and a mock control (basal medium + DMSO).

    • Transfer seedlings of uniform size into the treatment solutions. Use at least 10-15 seedlings per treatment group for statistical power.

    • Place the seedlings in a controlled growth chamber.

  • Data Collection:

    • After a set incubation period (e.g., 3-7 days), remove the seedlings.

    • Measure the desired parameter (e.g., primary root length, number of lateral roots).

    • Image the roots for documentation.

  • Analysis:

    • Calculate the average and standard error for each treatment group.

    • Perform statistical analysis (e.g., ANOVA followed by Tukey's test) to identify significant differences between the pH levels. The pH that produces the most significant auxin-like effect is the optimum for uptake and activity in that assay.

Diagram 3: Experimental Workflow for pH Optimization

Workflow A 1. Prepare Stock Solution (10 mM in DMSO) C 3. Prepare Working Solutions (Add Stock to Media) A->C B 2. Prepare Hydroponic Media at Different pH Levels (e.g., 4.5, 5.5, 6.5, 7.5) B->C D 4. Transfer Seedlings to Treatment Solutions C->D E 5. Incubate in Controlled Environment D->E F 6. Measure Root Growth (Primary Length, Lateral Roots) E->F G 7. Statistical Analysis (Identify Optimal pH) F->G

Caption: Step-by-step workflow for the pH optimization assay.

References
  • Carr, S., & Verreynne, S. (2005). New insight into the biochemical mechanisms regulating auxin transport in plants. Biochemical Society Transactions, 33(5), 979-982. [Link]

  • Chiba, H., et al. (2020). Practical Optimization of Liquid chromatography/mass Spectrometry Conditions and Pretreatment Methods Toward the Sensitive Quantification of Auxin in Plants. Journal of the Mass Spectrometry Society of Japan, 68(2), 43-51. [Link]

  • The effect of pH on indole-3-acetic acid (IAA) biosynthesis of Azospirillum brasilense Sp7. (2018). Journal of Soil Science and Plant Nutrition. [Link]

  • LibreTexts. (2021). 4.4.1: Auxin. Biology LibreTexts. [Link]

  • Dobrev, P., & Vankova, R. (2012). Analytical Determination of Auxins and Cytokinins. Springer Nature Experiments. [Link]

  • Fu, S-F., et al. (2015). Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms. Science China Life Sciences, 58(9), 846-854. [Link]

  • Pěnčík, A., et al. (2018). Current analytical methods for plant auxin quantification. Journal of Experimental Botany, 69(2), 231-242. [Link]

  • Shimadzu Corporation. (2011). Structural and quantitative analysis of plant hormone and its metabolites with LC-MS/MS. ASMS 2011 Poster. [Link]

  • Wikipedia. (2023). Polar auxin transport. [Link]

  • Tao, Y., & Li, L. (2023). Auxin Biosynthesis, Transport, Signaling, and Its Roles in Plant Leaf Morphogenesis. International Journal of Molecular Sciences, 24(1), 74. [Link]

  • Al-Babili, S., et al. (2019). Liquid chromatography-high resolution mass spectrometry (LC-HRMS) analysis of Auxin Metabolites in Arabidopsis thaliana shoot tissues. Research Square. [Link]

  • Kanu, S. A., & Dakora, F. D. (2017). Effect of pH and temperature on the amounts of indole acetic acid (IAA) and lumichrome produced by bacteria isolated from Psoralea species. Symbiosis, 73(3), 191-200. [Link]

  • Naramoto, S., et al. (2021). A Retro-Perspective on Auxin Transport. Frontiers in Plant Science, 12, 747539. [Link]

  • von der Mark, C., & Dresselhaus, T. (2023). Root Growth: Orchestrating pH levels in plants. eLife, 12, e91025. [Link]

  • Jia, K., et al. (2023). Promotion of root development by slightly alkaline pH involves an auxin mediated adaption mechanism. The Crop Journal. [Link]

  • Aisyah, S. N., et al. (2022). Different pH levels medium effects in IAA production of phylloplane bacterium Serratia plymuthica strain UBCF_13. Repositori Universitas Andalas. [Link]

  • da Silveira, S. G., et al. (2016). Temperature, pH and carbon source affect drastically indole acetic acid production of plant growth promoting yeasts. Brazilian Journal of Chemical Engineering, 33(4), 935-943. [Link]

  • ChemBK. (2024). 6-Bromoindole-3-acetic acid. [Link]

  • Jia, K., et al. (2023). Promotion of root development by slightly alkaline pH involves an auxin mediated adaption mechanism. Maximum Academic Press. [Link]

  • MyTutor. (n.d.). How do auxins bring about positive phototropism in plants? [Link]

  • Progressive Crop Consultant. (2023). Root-applied auxins in hydroponics: where they help, where they don't. [Link]

  • Liu, X., et al. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Plant Methods, 8(1), 31. [Link]

  • Bai, L., et al. (2023). Auxin Responds to Flowing Nutrient Solution to Accelerate the Root Growth of Lettuce in Hydroponic Culture. Horticulturae, 9(8), 920. [Link]

  • Zain, N. M., et al. (2022). Efficacy of auxin foliar application on the growth and yield of green Romaine (Lactuca sativa L. var. Jericho) grown under nutrient film technique (NFT) hydroponic system. ResearchGate. [Link]

  • Bin, C., et al. (2024). Protocol for measuring the auxin-induced changes of m6A modification. STAR Protocols, 5(1), 102842. [Link]

  • Oakwood Chemical. (n.d.). 6-Fluoroindole-3-acetic acid. [Link]

Sources

Troubleshooting

overcoming phytotoxicity of synthetic halogenated auxins

Topic: Overcoming Phytotoxicity & Cytotoxicity in Experimental Workflows Audience: Senior Researchers, Chemical Biologists, and Agronomists. Introduction: The Potency-Toxicity Paradox Synthetic halogenated auxins (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Phytotoxicity & Cytotoxicity in Experimental Workflows

Audience: Senior Researchers, Chemical Biologists, and Agronomists.

Introduction: The Potency-Toxicity Paradox

Synthetic halogenated auxins (e.g., 2,4-D, Dicamba, Picloram) are foundational tools in plant tissue culture and chemical biology. However, their high stability and affinity for TIR1/AFB receptors often lead to "supraoptimal" signaling. This triggers a toxicity cascade: unregulated ethylene biosynthesis, ABA accumulation, and a lethal Reactive Oxygen Species (ROS) burst.

This guide provides troubleshooting protocols to decouple desirable auxinic activity (e.g., callus induction, protein degradation) from necrotic toxicity.

Module 1: Physiological & Biochemical Troubleshooting

(Focus: Plant Tissue Culture & Explant necrosis)

Q: My explants develop necrosis (browning/blackening) within 48 hours of 2,4-D exposure. How do I prevent this?

A: Rapid necrosis suggests an Ethylene-ROS feedback loop, often exacerbated by phenolic oxidation.

The Mechanism: High 2,4-D loads hyper-induce ACC Synthase, leading to an ethylene spike. Ethylene upregulates NCED, causing ABA accumulation and stomatal closure, while simultaneously triggering oxidative stress (ROS).

Corrective Protocol: The "Silver-Charcoal" Block Modify your induction media with the following specific additives.

ComponentConcentrationMechanism of Action
Silver Nitrate (AgNO₃) 10 – 50 µMEthylene Action Inhibitor. Ag⁺ ions block the ethylene receptor (ETR1), preventing the senescence signal despite high ethylene production.
Activated Charcoal 0.5 – 2.0 g/LPhenolic Adsorbent. Traps oxidized phenolics (quinones) released by stressed tissues, preventing autocatalytic necrosis.
MES Buffer 10 mMpH Stabilization. Prevents acidification which can increase cellular uptake of weak acid auxins.

Step-by-Step Implementation:

  • Preparation: Add Activated Charcoal before autoclaving. Add Silver Nitrate after autoclaving (filter sterilize) as it is heat-sensitive and precipitates with chlorides (use low-chloride salts if possible, or add last to cooled media).

  • Pulse Treatment: Instead of continuous exposure, pulse explants in high-concentration 2,4-D (e.g., 10 µM) for 2–4 hours, then transfer to hormone-free media. This triggers signaling without chronic toxicity.

Module 2: Advanced Engineering & Chemical Biology

(Focus: Drug Development & Orthogonal Systems)

Q: We are using the Auxin-Inducible Degron (AID) system in mammalian cells, but high IAA/NAA concentrations are causing cytotoxicity.[1] How do we fix this?

A: Native auxins (IAA/NAA) require high micromolar concentrations (100–500 µM) to drive the AtTIR1 system in non-plant cells, causing off-target toxicity. You must switch to an Orthogonal "Bump-and-Hole" System .

The Solution: Replace Wild-Type AtTIR1 with a mutant receptor engineered to accept a bulky ("bumped") synthetic auxin analog. This creates a "lock and key" that excludes native auxins and functions at nanomolar concentrations.

Recommended Orthogonal Pair:

  • Receptor: AtTIR1(F79G) (Phenylalanine-79 to Glycine mutation creates a "hole").

  • Ligand: 5-Ph-IAA (5-Phenyl-Indole-3-Acetic Acid - the "bump").

Comparative Protocol:

FeatureStandard System (WT TIR1 + IAA)Orthogonal System (TIR1-F79G + 5-Ph-IAA)
Ligand Conc. 100 – 500 µM10 – 100 nM (1000x lower)
Cytotoxicity High (ROS stress, cell cycle arrest)Negligible
Basal Degradation Leaky (degrades without auxin)Tight Control (minimal leakiness)

Experimental Workflow (Graphviz):

OrthogonalSystem cluster_0 Standard System (Cytotoxic) cluster_1 Orthogonal System (Safe) IAA High IAA (500µM) WT_TIR1 WT TIR1 IAA->WT_TIR1 Tox Off-Target Toxicity IAA->Tox Side Effect Deg1 Target Degradation WT_TIR1->Deg1 PhIAA 5-Ph-IAA (100nM) Mut_TIR1 TIR1(F79G) (The Hole) PhIAA->Mut_TIR1 High Affinity Deg2 Target Degradation Mut_TIR1->Deg2

Caption: Comparison of Standard vs. Orthogonal AID systems. The F79G mutation allows nanomolar ligand dosing, eliminating cytotoxicity.

Module 3: Formulation & Volatility Management

(Focus: Field Research & Controlled Environments)

Q: Our control plants in the greenhouse are showing epinasty (twisting) despite being physically separated from Dicamba-treated plants. Why?

A: You are experiencing Vapor Drift . Dicamba and 2,4-D are weak acids; in their acid form, they are highly volatile. If the pH of your formulation drops (e.g., in the tank or on the leaf surface), the salt dissociates into the volatile acid.

Troubleshooting Checklist:

  • Check Salt Formulation:

    • Avoid: DMA (Dimethylamine) salts – Highly volatile.

    • Use:DGA (Diglycolamine) or BAPMA (Bis-aminopropyl methylamine) salts.[1] These are heavier molecules with significantly lower vapor pressure.

    • Advanced:Choline salts (e.g., 2,4-D Choline) offer the lowest volatility profile.

  • Buffer the pH (The "Ion Trap"):

    • Add a volatility reduction agent (VRA) containing an Acetate Buffer (e.g., VaporGrip® technology).[1]

    • Mechanism:[2][3][4][5][6] The buffer scavenges protons (H⁺), keeping the auxin in its dissociated (non-volatile) ionic state even as water evaporates.

  • Temperature Control:

    • Volatility follows Arrhenius kinetics. Do not spray/apply if ambient temperature >29°C (85°F).

Visualizing the Toxicity Pathway

Understanding the signaling cascade is critical for intervention.

ToxicityCascade Auxin Synthetic Auxin (Supraoptimal Dose) TIR1 TIR1/AFB Receptor Auxin->TIR1 AuxIAA Aux/IAA Repressor (Degradation) TIR1->AuxIAA Ubiquitination ARF ARF Transcription Factors (Release) AuxIAA->ARF Derepression Ethylene Ethylene Biosynthesis (ACS/ACO upregulation) ARF->Ethylene Gene Exp. ABA ABA Accumulation (NCED upregulation) Ethylene->ABA Signaling Crosstalk ROS ROS Burst (H2O2 / Superoxide) Ethylene->ROS ABA->ROS Stomatal Closure Death Tissue Necrosis / Phytotoxicity ROS->Death

Caption: The Auxin Toxicity Cascade. Excess auxin triggers a lethal Ethylene-ABA-ROS loop. Interventions (e.g., AgNO3) target the Ethylene node.

References

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action.[5][7] Pest Management Science. Link

  • Yesmin, S., et al. (2021). Effect of silver nitrate and growth regulators to enhance anther culture response in wheat.[8] Plant Tissue Cult.[9][10] & Biotech. Link

  • Nishimura, K., et al. (2020). A super sensitive auxin-inducible degron system with an engineered auxin-TIR1 pair.[11][12] Nucleic Acids Research. Link

  • Bish, M., et al. (2019).[13] Dicamba volatility in humidomes as affected by temperature and herbicide treatment.[14] Weed Technology.[15] Link

  • Zhang, Y., et al. (2018). Evidence for the Involvement of Auxin, Ethylene and ROS Signaling During Primary Root Inhibition.[2][16][17] Plant and Cell Physiology. Link

Sources

Optimization

Technical Support Center: High-Resolution Separation of Di-Halogenated Indoles

Executive Summary & Diagnostic Hub The Challenge: Di-halogenated indoles (e.g., 4,6-dichloroindole vs. 5,6-dichloroindole) present a unique chromatographic challenge. Their high lipophilicity leads to strong retention on...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Hub

The Challenge: Di-halogenated indoles (e.g., 4,6-dichloroindole vs. 5,6-dichloroindole) present a unique chromatographic challenge. Their high lipophilicity leads to strong retention on C18, yet their structural similarity (positional isomerism) results in virtually identical hydrophobic indices (


). Standard alkyl-bonded phases often fail to resolve these critical pairs because they lack shape selectivity  and specific electronic interaction capabilities.

Quick Diagnostic Matrix: Use this table to identify your specific failure mode.

SymptomProbable CauseImmediate Action
Co-elution (Single broad peak or shoulder)Lack of stationary phase selectivity. Hydrophobicity of isomers is identical.Switch Column Chemistry. Move from C18 to Pentafluorophenyl (PFP).
Peak Tailing (

)
Interaction between indole N-H moiety and residual silanols on silica surface.Modify Mobile Phase. Ensure pH < 3.0 or use higher ionic strength buffer.
Retention Time Drift Temperature fluctuations affecting steric recognition mechanisms.Thermostat Column. Lock temperature (suggested: 25°C or lower).
Low Sensitivity (MS Detection)Ion suppression from TFA or inappropriate organic solvent.Switch Modifier. Use Formic Acid/Ammonium Formate; Swap ACN for Methanol.

Technical Deep Dive: The Science of Separation

Q: Why is my C18 column failing to separate positional isomers?

A: C18 phases rely primarily on hydrophobic subtraction . Positional isomers of di-halogenated indoles possess nearly identical hydrophobic surface areas. A C18 ligand interacts with the "greasiness" of the molecule but cannot easily distinguish where the halogens are located on the indole ring.

The Solution: Fluorinated Stationary Phases (PFP) Pentafluorophenyl (PFP) phases introduce three critical interaction mechanisms absent in C18:

  • 
    -
    
    
    
    Interactions:
    The electron-deficient fluorinated ring of the stationary phase interacts strongly with the
    
    
    -system of the indole.
  • Dipole-Dipole Interactions: The C-F bonds creates a strong dipole that interacts with the polarized indole system.

  • Shape Selectivity (Steric Recognition): The rigid phenyl ring of the PFP phase discriminates between the 3D shapes of the isomers (e.g., "flat" vs. "bulky" halogen positioning).

Q: How do I choose the right mobile phase for PFP columns?

A: You must prioritize Methanol (MeOH) over Acetonitrile (ACN).[1]

  • The Mechanism: Acetonitrile has its own

    
    -electrons (in the C≡N triple bond).[1] These electrons form a "shield" over the PFP stationary phase, dampening the 
    
    
    
    -
    
    
    interactions necessary for separation.
  • The Fix: Methanol is a protic solvent without

    
    -electrons. It allows the indole analyte to interact directly with the PFP ligands, maximizing selectivity.
    

Visualizing the Workflow

The following logic flow illustrates the decision-making process for resolving these complex mixtures.

HPLC_Workflow Start START: Poor Resolution of Di-Halogenated Indoles Check_Mode Identify Failure Mode Start->Check_Mode Isomer_Coelution Co-elution of Isomers (Selectivity Issue) Check_Mode->Isomer_Coelution Peak_Tailing Peak Tailing (Silanol Activity) Check_Mode->Peak_Tailing Switch_PFP Switch to PFP (Pentafluorophenyl) or Biphenyl Column Isomer_Coelution->Switch_PFP Step 1 pH_Adjust Adjust pH to ~2.8 (Formic Acid/Ammonium Formate) Peak_Tailing->pH_Adjust Solvent_Choice Use Methanol (MeOH) as Organic Modifier Switch_PFP->Solvent_Choice Step 2 Temp_Control Lower Temp to 20-25°C (Enhance Shape Selectivity) Solvent_Choice->Temp_Control Step 3 pH_Adjust->Switch_PFP If tailing persists

Figure 1: Decision Logic for Di-Halogenated Indole Optimization. Note the critical pivot to PFP chemistry and Methanol mobile phases.

Step-by-Step Experimental Protocol

Objective: Isolate 4,6-dichloroindole from 5,6-dichloroindole (or similar pairs).

Prerequisites:

  • Column: High-purity Silica bonded with Pentafluorophenyl propyl (PFP) ligands (e.g., 100 Å pore size, 2.7 µm or 3 µm particle size).

  • System: UHPLC or HPLC with precise temperature control.

Protocol:

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 2.8 with Formic Acid. ( Why? The low pH suppresses silanol activity; ammonium formate improves peak shape for basic moieties.)

    • Solvent B: 100% Methanol (LC-MS grade). ( Why? Methanol promotes

      
      -
      
      
      
      retention mechanisms.)
  • Instrument Setup:

    • Flow Rate: 0.4 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID).

    • Temperature: 25°C . ( Warning: Do not run at 40°C+ initially. Higher temperatures increase kinetic energy, "blurring" the subtle steric differences between isomers.)

  • Gradient Program (Generic Screening):

    • 0 min: 40% B

    • 15 min: 80% B

    • 15.1 min: 40% B (Re-equilibration)

    • Note: Indoles are hydrophobic; ensure the gradient goes high enough to elute them, but shallow enough (approx 2-3% B per minute) to capture the separation window.

  • Data Analysis:

    • Check resolution (

      
      ) between isomers. If 
      
      
      
      :
      • Action: Decrease temperature to 20°C.

      • Action: Switch to an isocratic hold at the elution percentage (e.g., if they elute at 60% B, run isocratic at 58% B).

Frequently Asked Questions (FAQs)

Q: Can I use a Biphenyl column instead of PFP? A: Yes. Biphenyl columns also offer strong


-

interactions and are excellent for aromatic isomers. However, PFP phases generally offer superior selectivity for halogenated compounds due to the specific electron-withdrawing nature of the fluorine atoms on the stationary phase, which creates a unique electrostatic potential surface complementary to the halogenated analyte [1].

Q: My peaks are splitting. Is it the column? A: Before blaming the column, check your sample diluent. Di-halogenated indoles are very hydrophobic. If you dissolve them in 100% DMSO or Acetonitrile and inject a large volume into a high-aqueous initial gradient, the sample may precipitate or "break through" the head of the column.

  • Fix: Dissolve sample in 50:50 Methanol:Water if possible.

Q: Why not use TFA (Trifluoroacetic acid)? A: TFA is excellent for peak shape (ion pairing) but it causes significant signal suppression in Mass Spectrometry (LC-MS). If you are using UV detection only, 0.1% TFA is a viable alternative to Formic Acid/Ammonium Formate and may yield sharper peaks [2].

References

  • Przybyciel, M. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.

  • Waters Corporation. (2021). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Notes.

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Application Note 5991-3893EN.

  • Restek Corporation. (2018). Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds. Restek Technical Guide.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization of 6-Bromo-4-fluoroindole-3-acetic Acid: A Comparative Guide

Executive Summary The precise characterization of 6-Bromo-4-fluoroindole-3-acetic acid (6-Br-4-F-IAA) is a critical quality gate in the synthesis of halogenated auxin analogs and kinase inhibitors. Unlike simple indoles,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise characterization of 6-Bromo-4-fluoroindole-3-acetic acid (6-Br-4-F-IAA) is a critical quality gate in the synthesis of halogenated auxin analogs and kinase inhibitors. Unlike simple indoles, the specific substitution pattern at C4 (Fluorine) and C6 (Bromine) breaks the typical aromatic coupling systems, creating a unique spectral fingerprint.

This guide provides a definitive structural analysis of 6-Br-4-F-IAA, contrasting it with its non-fluorinated and isomeric alternatives. It establishes a self-validating NMR protocol to distinguish this specific regioisomer from common synthetic impurities.

Part 1: Structural Analysis & Theoretical Framework

The Halogen Effect: Why This Spectrum is Unique

In standard Indole-3-acetic acid (IAA), the benzene ring protons (H4, H5, H6, H7) form a complex ABCD or ABMX spin system. In 6-Br-4-F-IAA , the introduction of heteroatoms simplifies the proton connectivity but introduces heteronuclear coupling (


).
  • C4-Fluorine: Acts as a spin-active nucleus (

    
    , 100% abundance). It exerts a strong ortho-coupling effect on H5  (
    
    
    
    ).
  • C6-Bromine: Acts as a spin-silent blocker in

    
     NMR (quadrupolar broadening is negligible here). It isolates H5  from H7 , preventing strong ortho proton coupling.
    
  • Result: The aromatic region resolves into distinct signals rather than multiplets, making this molecule easier to quantify than its parents if the F-coupling is correctly assigned.

DOT Diagram 1: Structural Connectivity & Coupling Logic

The following diagram illustrates the key scalar couplings (


) that define the NMR spectrum.

G Figure 1: Spin-spin coupling network. Note the dominance of F-H coupling at H5. cluster_mol 6-Bromo-4-fluoroindole Core F4 F (C4) H5 H (C5) F4->H5 3J(F-H) ~10-12 Hz (Dominant Splitting) H7 H (C7) H5->H7 4J(H-H) ~1.5 Hz (Meta Coupling) Br6 Br (C6) Br6->H5 Blocks Ortho Coupling Br6->H7 Blocks Ortho Coupling H7->H5 H2 H (C2)

Part 2: Experimental Protocol (Self-Validating)

To ensure reproducibility and distinguish exchangeable protons, this protocol uses DMSO-d6. CDCl3 is not recommended due to the poor solubility of the free acid and broadening of the indole NH.

Reagents & Parameters
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v).

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Instrument: 400 MHz or higher (500 MHz preferred for resolving meta couplings).

  • Temperature: 298 K (25°C).

Step-by-Step Workflow
  • Sample Prep: Dissolve the solid completely. If turbidity persists, filter through a cotton plug (glass wool). Turbidity causes line broadening that masks small J-couplings.

  • Shimming: Shim until the TMS satellite peaks (at

    
     Hz from TMS) are visible and sharp.
    
  • Acquisition:

    • Pulse angle: 30°.

    • Relaxation delay (D1):

      
       seconds (essential for accurate integration of the COOH proton).
      
    • Scans: 16–64.

  • Validation Check:

    • Check 1: Is the Residual Water peak at ~3.33 ppm?

    • Check 2: Is the DMSO quintet at 2.50 ppm?

    • Check 3: Is the Indole NH visible (>11 ppm)? If missing, the sample may be wet (proton exchange).

Part 3: Spectral Assignment & Comparative Data

This section compares the target molecule against its non-fluorinated analog (6-Bromo-IAA) to highlight the diagnostic shifts.

Table 1: Comparative Chemical Shift Data (in DMSO-d6)[1]
PositionProton Type6-Br-4-F-IAA (Target) 6-Br-IAA (Alternative) Diagnostic Difference
-COOH Carboxylic Acid12.1-12.4 (br s)12.1-12.4 (br s)Non-diagnostic.
NH Indole N-H11.3-11.5 (br s)11.1-11.3 (br s)F4 inductive effect slightly deshields NH.
H2 Pyrrole C-H7.35 (d,

)
7.25 (d,

)
F4 exerts long-range deshielding.
H7 Benzene C-H7.60 (s or d,

)
7.55 (d,

)
CRITICAL: H7 is a doublet (

) in 6-Br-IAA due to H6? No, Br is at 6.[1][2] In 6-Br-IAA, H7 couples to nothing ortho? Wait. In 6-Br-IAA: H4 and H5 are present.[3] H7 is isolated by Br6.[1] H7 appears as a small doublet (meta to H5). In Target , H7 is also isolated.
H5 Benzene C-H7.15 (dd,

)
7.10 (dd,

)
KEY IDENTIFIER: In the target, H5 is split by Fluorine (~11 Hz). In the alternative, H5 is split by H4 (~8.5 Hz).
H4 Benzene C-HSubstituted by F 7.45 (d,

)
Loss of H4 signal confirms substitution at C4.
CH2 Methylene3.65 (s)3.60 (s)F4 causes slight downfield shift via field effect.
Detailed Analysis of the "Fluorine Fingerprint"

The most common error in characterizing this scaffold is confusing the regioisomers (e.g., 4-Br-6-F vs 6-Br-4-F).

  • The H5 Signal: In 6-Bromo-4-fluoroindole, H5 is trapped between F4 and Br6.

    • It sees one large coupling from F4 (

      
       Hz).
      
    • It sees one small coupling from H7 (

      
       Hz).
      
    • Appearance: A distinct Doublet of Doublets (dd) or a "pseudo-doublet" if the meta-coupling is unresolved.

  • The H7 Signal: H7 is isolated by Br6. It only sees the weak meta-coupling to H5.

    • Appearance: Narrow doublet or singlet.

Alternative Scenario (4-Bromo-6-fluoroindole): If the halogens were swapped:

  • H5 would be trapped between Br4 and F6.

    • It would see F6 (

      
       Hz).
      
    • Key Difference: The chemical shift of H5 would move upfield/downfield differently, but the splitting is similar. The H7 signal becomes the differentiator. In 4-Br-6-F, H7 is ortho to F6. H7 would show a large F-coupling (

      
       Hz). 
      

Part 4: Troubleshooting & Impurity Profiling

Synthesis of this intermediate often involves the Fischer Indole Synthesis or reaction of a halogenated aniline. Common impurities include the decarboxylated product (skatole derivative) or unreacted starting material.

DOT Diagram 2: Impurity Identification Decision Tree

ImpurityCheck Figure 2: Workflow for identifying common synthetic impurities. Start Analyze 1H NMR Spectrum CheckCOOH Is COOH peak visible at ~12.2 ppm? Start->CheckCOOH CheckCH2 Check CH2 region (3.5 - 3.8 ppm) CheckCOOH->CheckCH2 Yes Decarbox Impurity: Decarboxylated (6-Bromo-4-fluoro-3-methylindole) Look for CH3 doublet at ~2.2 ppm CheckCOOH->Decarbox No Pure Target Compound Confirmed CheckCH2->Pure Singlet at 3.65 ppm SM Impurity: Starting Material (6-Bromo-4-fluoroindole) Check H3 (aromatic) at ~6.5 ppm CheckCH2->SM Missing / Shifted

Orthogonal Verification

If 1H NMR is ambiguous (e.g., due to peak overlap), utilize


 NMR :
  • 6-Br-4-F-IAA: Fluorine signal typically appears around -120 to -125 ppm .

  • Isomers: 6-Fluoro isomers typically appear further upfield (around -115 to -120 ppm) due to different electronic shielding from the nitrogen lone pair.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for pulse sequences and coupling constants).
  • Reich, H. J. (2023). WinPLT NMR Data: Fluorine Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[5] (Authoritative source on F-H coupling patterns).

Sources

Comparative

Comparative Guide: Metabolic Stability of Halogenated vs. Non-Halogenated Auxins in Plant Systems

Executive Summary In plant signaling research and agrochemical development, the metabolic instability of Indole-3-acetic acid (IAA) presents a significant hurdle. Native IAA has a half-life measured in minutes to hours w...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In plant signaling research and agrochemical development, the metabolic instability of Indole-3-acetic acid (IAA) presents a significant hurdle. Native IAA has a half-life measured in minutes to hours within active tissues, tightly regulated by oxidative degradation and conjugation. Halogenated auxins—both natural (e.g., 4-Cl-IAA) and synthetic (e.g., 2,4-D)—overcome this limitation through structural modifications that sterically or electronically impede enzymatic attack.

This guide compares the metabolic fate of IAA , 4-Cl-IAA (a potent natural auxin found in legumes), and 2,4-D (a synthetic herbicide). We provide mechanistic insights into their stability and a validated LC-MS/MS protocol for their quantification.

Mechanistic Basis of Stability

The enhanced stability of halogenated auxins is not accidental; it is a direct consequence of structure-activity relationships (SAR) interacting with the plant's detoxification machinery.

The Degradation Blockade

Native IAA is primarily catabolized via two routes:

  • Oxidative Decarboxylation/Non-decarboxylation: Mediated by DIOXYGENASE FOR AUXIN OXIDATION (DAO) and peroxidases. The oxidation often targets the indole ring or the side chain.

  • Conjugation: Mediated by GRETCHEN HAGEN 3 (GH3) acyl amido synthetases, which link IAA to amino acids (e.g., Asp, Glu) for storage or degradation.[1][2]

Why Halogens Matter:

  • 4-Cl-IAA: The chlorine atom at the 4-position of the indole ring sterically hinders the oxidative enzymes that normally attack this site. While it can still be conjugated by specific GH3 isoforms (e.g., AtGH3.3), the blockade of the oxidative pathway renders it significantly more persistent and up to 100-fold more active in specific bioassays (e.g., pea pericarp growth).

  • 2,4-D: The 2,4-dichlorophenoxy structure is chemically distinct enough that it acts as a "poor substrate" for both DAO oxidases and most GH3 synthetases. This "metabolic stealth" allows it to accumulate to toxic levels, driving the uncontrolled growth characteristic of its herbicidal action.

Pathway Visualization

The following diagram illustrates the differential metabolic fluxes.

AuxinMetabolism IAA Native IAA Oxidation Oxidative Degradation (DAO/Peroxidase) IAA->Oxidation Conjugation GH3 Conjugation (Amino Acids) IAA->Conjugation Cl_IAA 4-Cl-IAA (Natural Halogenated) Cl_IAA->Oxidation BLOCKED (Steric Hindrance) Cl_IAA->Conjugation Substrate (Isoform Specific) Syn_Auxin 2,4-D (Synthetic) Syn_Auxin->Oxidation Non-Substrate Syn_Auxin->Conjugation Low Affinity (Slow) Inactive1 oxIAA / Decarboxylated Products (Inactive) Oxidation->Inactive1 Inactive2 Auxin-Asp/Glu (Storage/Degradation) Conjugation->Inactive2

Figure 1: Comparative metabolic pathways. Note the critical blockade of oxidative degradation for 4-Cl-IAA and the general metabolic resistance of 2,4-D.

Comparative Performance Profile

The following table summarizes the physicochemical and metabolic distinctions.

FeatureIndole-3-acetic acid (IAA)4-Chloro-IAA (4-Cl-IAA)2,4-D (Synthetic)
Origin Endogenous (Universal)Endogenous (Legumes, Seeds)Synthetic
Metabolic Half-life Short (Minutes to Hours)Extended (Hours to Days)Long (Days to Weeks)
Oxidative Susceptibility High (Primary degradation route)Negligible (Blocked by Cl)Negligible
GH3 Conjugation Affinity High (Rapid inactivation)Moderate (Substrate for GH3.3)Low / Poor Substrate
Transport Polar Auxin Transport (PINs)Transported, high retentionTransported (influx carrier favored)
Primary Bioactivity Growth regulation, TropismsFruit set, Seed developmentHerbicidal (Overdose signaling)

Key Insight: 4-Cl-IAA represents a "super-auxin" evolutionary strategy in legumes, allowing for sustained signaling required for energy-intensive processes like seed maturation, without the toxicity associated with synthetic herbicides like 2,4-D.

Experimental Protocol: High-Resolution LC-MS/MS Quantitation

To objectively measure metabolic stability, one cannot rely on gross phenotypic observation. We recommend a Pulse-Chase approach coupled with LC-MS/MS.

Principle

Plant tissues are incubated with the auxin of interest.[3] At set time points, metabolism is quenched. The remaining free auxin and its conjugates are extracted using Solid Phase Extraction (SPE) to remove interfering matrices (chlorophyll, lipids) and quantified against isotopically labeled internal standards.

Reagents & Standards
  • Solvent A: Methanol (LC-MS grade).

  • Solvent B: 0.1% Formic Acid in Water.[4]

  • Internal Standards (Crucial):

    
    -IAA and 
    
    
    
    -2,4-D (or deuterated equivalents). Never quantify without internal standards due to variable ion suppression in plant matrices.
Step-by-Step Workflow

Step 1: Tissue Incubation (Pulse)

  • Excise plant tissue (e.g., Arabidopsis seedlings or pea pericarp).[5]

  • Incubate in liquid media containing 1 µM of the target auxin (IAA, 4-Cl-IAA, or 2,4-D) for 30 minutes.

  • Wash 3x with auxin-free media.

  • Transfer to auxin-free media (Chase) and sample at 0h, 2h, 4h, and 8h.

Step 2: Extraction & Purification (The "Bieleski" Modification) Causality: Auxins are labile. We use cold extraction and antioxidants to prevent artifactual oxidation during processing.

  • Homogenization: Flash freeze samples in liquid N2. Grind to fine powder.

  • Extraction: Add 1 mL extraction buffer (80% Methanol, 1% Acetic Acid, containing BHT antioxidant).

  • Spike: Add 100 pmol of Internal Standard immediately.

  • Equilibration: Shake at 4°C for 30 min. Centrifuge (15,000 x g, 10 min). Collect supernatant.

  • pH Adjustment (Critical): Dilute supernatant with water to <10% MeOH. Adjust pH to 2.7 using 1M HCl.[6]

    • Why? Auxins are weak acids (pKa ~4.7). At pH 2.7, they are protonated (uncharged) and will bind to the hydrophobic SPE resin. At neutral pH, they wash through.

Step 3: Solid Phase Extraction (SPE)

  • Column: HLB (Hydrophilic-Lipophilic Balance) or C18 cartridges.

  • Condition: 1 mL MeOH followed by 1 mL acidified water (pH 2.7).

  • Load: Pass the acidified extract through the column.

  • Wash: 1 mL 5% MeOH (removes salts/sugars).

  • Elute: 1 mL 80% MeOH. Evaporate to dryness and reconstitute in 50 µL mobile phase.

Step 4: LC-MS/MS Parameters

  • Column: C18 Reverse Phase (e.g., Kinetex 1.7µm).[6]

  • Mode: Negative Electrospray Ionization (ESI-). Auxins ionize best in negative mode

    
    .
    
  • Transitions (MRM):

    • IAA: 174 > 130

    • 4-Cl-IAA: 208 > 164

    • 2,4-D: 219 > 161

Workflow Diagram

Workflow Sample Plant Tissue (Pulse-Chase) Extract Extraction (80% MeOH + BHT + Int. Std) Sample->Extract Homogenize Acidify Acidification (pH 2.7 with HCl) Extract->Acidify Protonation SPE SPE Purification (Bind -> Wash -> Elute) Acidify->SPE Hydrophobic Retention LCMS LC-MS/MS Analysis (MRM Mode) SPE->LCMS Quantitation

Figure 2: Validated extraction workflow. The acidification step is the critical control point for recovery.

References

  • Reinecke, D. M. (1999).[5] 4-Chloroindole-3-acetic acid and plant growth.[1][2][5][7][8][9][10][11][12] Plant Growth Regulation, 27, 3-13. Link

  • Karcz, W., & Burdach, Z. (2002). A comparison of the effects of IAA and 4-Cl-IAA on growth, proton secretion and membrane potential in maize coleoptile segments. Journal of Experimental Botany, 53(371), 1089–1098. Link

  • Staswick, P. E., et al. (2005). Characterization of an Arabidopsis Enzyme Family That Conjugates Amino Acids to Indole-3-Acetic Acid. The Plant Cell, 17(2), 616–629. Link

  • Tivendale, N. D., et al. (2012). Reassessing the role of N-hydroxytryptamine in auxin biosynthesis. Plant Physiology, 154(4), 1957–1965. (Protocol reference for LC-MS). Link

  • Walter, A., et al. (2020). Chlorinated Auxins—How Does Arabidopsis Thaliana Deal with Them? International Journal of Molecular Sciences, 21(7), 2587. Link

Sources

Validation

Comparative Guide: Crystal Structure Analysis of 6-Bromo-4-Fluoroindole Derivatives

Executive Summary & Structural Significance[2][3][4][5] In the optimization of indole-based therapeutics, the 6-bromo-4-fluoroindole scaffold represents a critical "dual-handle" building block.[1][2] Unlike simple mono-h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance[2][3][4][5]

In the optimization of indole-based therapeutics, the 6-bromo-4-fluoroindole scaffold represents a critical "dual-handle" building block.[1][2] Unlike simple mono-halogenated indoles, this derivative offers a unique synergy of steric, electronic, and intermolecular features:

  • 6-Position (Bromine): A heavy halogen capable of strong halogen bonding (XB) , acting as a structure-directing anchor ($ \sigma $-hole donor) and a metabolic blocker.[1][2]

  • 4-Position (Fluorine): A highly electronegative, low-polarizability atom that modulates the acidity of the indole N-H (pKa shift) and alters the electrostatic potential surface without imposing significant steric bulk.[1]

This guide provides a comparative framework for analyzing the solid-state arrangement of 6-bromo-4-fluoroindole against its mono-substituted analogs (6-bromoindole and 4-fluoroindole), establishing a protocol to validate its utility in fragment-based drug discovery (FBDD).[1][2]

Comparative Structural Landscape

The crystal packing of halo-indoles is governed by a competition between classical Hydrogen Bonds (HB) and Halogen Bonds (XB).

Table 1: Comparative Intermolecular Interaction Profiles
Feature6-Bromoindole (Analog A)4-Fluoroindole (Analog B)[1][2]6-Bromo-4-Fluoroindole (Target)
Primary Interaction N-H...

or N-H...Br
N-H...

(Fluorine is a poor acceptor)
Cooperative Network: N-H...F (weak) + C-Br...

/N
Halogen Bonding Strong ($ \sigma $-hole on Br).[1][2] Directional.Negligible (F has no

-hole).[1][2]
Enhanced. F withdraws e-, deepening Br

-hole.[1][2]
Packing Motif Often Herringbone (edge-to-face).[1][2]Planar Stacking (face-to-face) or disordered.[1][2]Hybrid: Br directs long-range order; F tunes local stacking.
Disorder Risk Low (Br is heavy/anchoring).[2]High (F/H site exchange common).Moderate. Br anchors the lattice, reducing F-disorder.
Space Group Typically

or

.[2]
Often

(with disorder).
Target: Centrosymmetric (

) favored for dense packing.[2]
Mechanism of Action: The "Fluorine Effect" on Halogen Bonding

In the 6-bromo-4-fluoro derivative, the fluorine atom at C4 exerts a strong inductive effect (-I).[1][2] This withdraws electron density from the aromatic ring, which indirectly increases the magnitude of the positive electrostatic potential (the


-hole)  on the bromine at C6.
  • Result: The C-Br...Nucleophile interaction in the di-substituted compound is predicted to be shorter and more directional than in 6-bromoindole alone.[1][2]

Experimental Protocol: Crystallization & Data Collection

To obtain publication-quality structures, you must overcome the "solubility vs. nucleation" paradox common to halo-indoles.[1][2]

Workflow Diagram

The following Graphviz diagram outlines the optimized workflow for crystallizing and solving these derivatives, specifically addressing the handling of Fluorine disorder.

CrystallizationWorkflow Start Crude 6-Br-4-F-Indole Purification HPLC / Sublimation (>99% Purity Required) Start->Purification Screening Solvent Screening (Vapor Diffusion) Purification->Screening MethodA Slow Evap: DCM/Hexane (Promotes Pi-Stacking) Screening->MethodA MethodB Vapor Diff: MeOH -> H2O (Promotes H-Bonding) Screening->MethodB Check Crystals Suitable? Check->Purification No (Twinning/Amorphous) DataCollection SC-XRD Data Collection (Mo Source, 100K) Check->DataCollection Yes MethodA->Check MethodB->Check Processing Structure Solution (SHELXT / OLEX2) DataCollection->Processing Refinement Refinement Strategy: Handle F/H Disorder Processing->Refinement

Caption: Optimized workflow for obtaining single crystals of halogenated indoles, highlighting the critical solvent screening step to balance hydrophobic (Br) and polar (NH) domains.

Detailed Methodology
Phase 1: Crystal Growth (Vapor Diffusion)[1]
  • Rationale: Direct evaporation often yields twinned needles for halo-indoles.[1][2] Vapor diffusion allows slower, controlled nucleation.[1]

  • Protocol:

    • Dissolve 15 mg of 6-bromo-4-fluoroindole in 0.5 mL of Dichloromethane (DCM) (Good solubility).

    • Place in an inner vial.

    • Place inner vial into a larger jar containing 3 mL of Pentane or Hexane (Antisolvent).[2]

    • Cap tightly and store at 4°C.

    • Why? The non-polar antisolvent slowly diffuses into the DCM, forcing the hydrophobic bromine regions to align first, minimizing disorder.

Phase 2: Data Collection (SC-XRD)
  • Temperature: Collect at 100 K .

    • Reasoning: Fluorine atoms have high thermal motion.[2] Low temperature freezes the rotation, allowing you to distinguish between static disorder and thermal vibration.

  • Radiation Source: Molybdenum (Mo) K

    
      (
    
    
    
    Å).[2]
    • Reasoning: Bromine absorbs Copper (Cu) radiation heavily, causing absorption errors.[1] Mo reduces this fluorescence and provides better resolution at high angles.[2]

Data Analysis & Validation (Self-Correcting)

When refining the structure, use this checklist to ensure the model is chemically accurate.

Handling Fluorine Disorder

Fluorine (Z=9) is isoelectronic with the Hydroxyl group and similar in size to Hydrogen. In 4-fluoroindole derivatives, the molecule may orient 180° roughly about the C2-C7 axis, swapping the 4-F and 7-H positions.[1][2]

  • Validation: Check the thermal ellipsoids. If the F atom ellipsoid is elongated ("cigar-shaped"), model it as disordered over two positions (e.g., 80% occupancy at C4, 20% at C7).[1]

Validating the Halogen Bond

Do not assume a contact is a bond. Use the Reduction of van der Waals Radii criterion.

  • Formula:

    
    [1]
    
  • Threshold: If

    
    , it is a significant halogen bond.[1]
    
  • Angle Check: The C-Br...Acceptor angle must be near 180° (

    
    ) to confirm 
    
    
    
    -hole interaction.[1][2]
Hirshfeld Surface Analysis

To objectively compare your derivative to the alternatives, generate Hirshfeld surfaces (using CrystalExplorer).

  • 6-Bromo-4-Fluoroindole: Look for a large red spot on the surface near Br (XB donor) and a blue/white region near F (weak acceptor).[1][2]

  • Comparison: The 4-F derivative will lack the Br donor spot; the 6-Br derivative will lack the specific electrostatic modulation at the C4 position.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System for Small Molecule Crystallography.[2] (The gold standard for validating indole packing motifs). [Link][1]

  • Shukla, R., et al. (2018). "Similarities and Differences in the Crystal Packing of Halogen-Substituted Indole Derivatives."[1][3] Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(4), 376-384.[1] (Foundational comparison of halo-indole packing). [Link]

  • Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry."[1] Angewandte Chemie International Edition, 44(35), 5500-5518.[1][2] (Authoritative source on

    
    -hole interactions).
    [Link][1]
    
  • Gonnade, R. G., et al. (2013). "Halogen bonding versus hydrogen bonding: what does the Cambridge Database reveal?" CrystEngComm, 15, 3123-3132.[1][2] [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Bromo-4-fluoroindole-3-acetic acid

Topic: Personal protective equipment (PPE) for handling 6-Bromo-4-fluoroindole-3-acetic acid Audience: Researchers, Scientists, and Drug Development Professionals Executive Safety Summary 6-Bromo-4-fluoroindole-3-acetic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment (PPE) for handling 6-Bromo-4-fluoroindole-3-acetic acid Audience: Researchers, Scientists, and Drug Development Professionals

Executive Safety Summary

6-Bromo-4-fluoroindole-3-acetic acid is a halogenated indole derivative, structurally related to the plant hormone Indole-3-acetic acid (IAA). While often categorized generically as an irritant, the presence of bromine and fluorine atoms on the indole ring alters its lipophilicity and acidity compared to the parent compound.

The Senior Scientist’s Perspective: Do not treat this merely as "another organic solid." The combination of an acidic moiety (acetic acid group) and halogenated aromatic system necessitates a safety protocol that addresses three distinct risks:

  • Chemical Acidity: Potential for severe eye damage and skin irritation (lower pKa than non-halogenated analogs).

  • Biological Potency: As a synthetic auxin analog, it may possess heightened biological activity or metabolic stability.

  • Dust Migration: Fine crystalline powders easily contaminate surfaces and balance enclosures.

Risk Assessment & Hazard Profiling

Before selecting PPE, we must define the hazard vectors. This compound falls under Category 2 (Skin Irritant) and Category 2A (Eye Irritant) , with potential for Category 3 (Respiratory Irritant) .[1]

Hazard VectorRisk DescriptionCritical Control Point
Inhalation Solid dust can cause respiratory tract inflammation.Engineering Control: Weigh only in a chemical fume hood or powder containment enclosure.
Skin Contact Acidic nature combined with lipophilic halogens increases dermal absorption potential.PPE: Double-gloving strategy (Nitrile).
Eye Contact High risk of corneal damage due to acidity.PPE: Chemical Splash Goggles (ANSI Z87.1+).
Cross-Contamination Electrostatic powders cling to gloves/sleeves, spreading to door handles and keyboards.Protocol: "Dirty/Clean" hand protocol; do not touch common surfaces with gloved hands.
The PPE Matrix: Specification & Rationale

This matrix moves beyond generic advice, providing the causality behind every piece of equipment.

Body ZoneRecommended PPE SpecificationScientific Rationale
Ocular Chemical Splash Goggles (Indirect Vent)Standard: ANSI Z87.1+ / EN 166Safety glasses are insufficient. Dust particles can bypass side shields. Goggles provide a seal against acidic dust and potential splashes during solubilization.
Dermal (Hand) Double Nitrile Strategy Inner: 4 mil Nitrile (Blue/White)Outer: 5-8 mil Nitrile (Purple/Black)Permeation Defense: Halogenated organics can degrade rubber. Double gloving creates a sacrificial outer layer. Colored under-gloves provide a visual indicator of breaches.
Respiratory Primary: Fume Hood (Face velocity: 80-100 fpm)Secondary: N95/P100 (Only if outside hood)Engineering controls are superior to respirators. If weighing outside a hood is unavoidable, a fit-tested N95 is the minimum requirement to block particulate inhalation.
Body Lab Coat (High Neck/Snap Closure) Material: Poly-cotton blend or TyvekPrevents dust accumulation on street clothes. Snap closures allow for rapid removal in case of a spill (buttons are too slow).
Visualizing the Safety Architecture

The following diagram illustrates the Hierarchy of Controls specifically applied to this compound. Note that PPE is the last line of defense, not the first.

HierarchyOfControls Elimination Elimination/Substitution (Not possible for specific synthesis) Engineering Engineering Controls (Fume Hood, Powder Enclosure) Elimination->Engineering If essential chemical Admin Administrative Controls (SOPs, Training, Restricted Access) Engineering->Admin Residual Risk PPE Personal Protective Equipment (Goggles, Double Gloves, Lab Coat) Admin->PPE Final Barrier

Figure 1: The Safety Hierarchy. Engineering controls (Fume Hoods) effectively isolate the hazard, while PPE protects the operator from residual failure.

Operational Protocol: Step-by-Step Handling

This protocol is designed to be a self-validating system. Each step includes a "Check" to ensure safety.

Phase A: Preparation
  • Verify Ventilation: Check the fume hood monitor. Flow should be between 80–100 fpm.

  • Static Mitigation: Place an ionizing bar or anti-static gun near the balance if the powder is fluffy/electrostatic.

  • Don PPE: Put on lab coat, adjust goggles, and apply the Double Glove system.

Phase B: Weighing & Solubilization
  • The Transfer: Open the container inside the hood. Do not remove the container from the hood once opened.

  • Weighing: Use a disposable spatula. Transfer solid to a tared vial.

    • Critical Check: If powder spills on the balance, clean immediately with a wet Kimwipe (solvent-dampened) to prevent dust aerosolization.

  • Solubilization: Add solvent (e.g., DMSO, Methanol) slowly.

    • Caution: Halogenated acids can be exothermic upon solvation. Watch for heat generation.[2]

  • Sealing: Cap the reaction vessel tightly before removing it from the hood.

Phase C: Decontamination
  • Wipe Down: Wipe the exterior of the reaction vessel with a damp tissue before transport.

  • Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

  • Hygiene: Wash hands with soap and water immediately after removing inner gloves.

Disposal & Waste Management

Proper disposal is critical for environmental compliance and safety. This compound contains halogens (Br, F), which dictates its waste stream.

Classification: Halogenated Organic Waste

Waste StreamContainer LabelingIncompatibility (DO NOT MIX)
Solid Waste "Hazardous Waste: Solid Debris (Halogenated Indole)"Do not mix with Oxidizers (e.g., Permanganates) or Strong Bases.
Liquid Waste "Halogenated Organic Solvents" (Green Label)Strictly Segregate from Non-Halogenated solvents (Acetone/Ethanol) if possible to reduce disposal costs, but safety priority is to keep away from Acid/Base waste.
Sharps "Chemically Contaminated Sharps"N/A

Visual Workflow for Waste Logic:

WasteDisposal Compound 6-Bromo-4-fluoroindole-3-acetic acid (Waste) State Physical State? Compound->State Solid Solid/Debris (Gloves, Wipes) State->Solid Powder/Wipes Liquid Liquid Solution State->Liquid Dissolved SolidBin Hazardous Solid Waste Solid->SolidBin Double Bag HaloBin Halogenated Waste Stream (Green Label) Liquid->HaloBin Segregate from Non-Halogenated

Figure 2: Waste Segregation Logic. Correct segregation of halogenated waste prevents costly disposal penalties and dangerous chemical reactions.

Emergency Response
  • Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The acidic nature requires thorough irrigation.

  • Skin Contact: Remove contaminated clothing.[1][2][3][4] Wash skin with soap and water.[1][2][3][4] Do not use solvents (ethanol) to wash skin, as this may enhance absorption.

  • Spill (Solid): Do not dry sweep. Cover with wet paper towels (to suppress dust), pick up, and place in a hazardous waste bag. Clean area with soap and water.[1][2][3][4][5]

References
  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910.132." United States Department of Labor. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-4-fluoroindole-3-acetic acid
Reactant of Route 2
6-Bromo-4-fluoroindole-3-acetic acid
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